p-Anisic acid-13C6
説明
The exact mass of the compound 4-Methoxybenzoic acid-[13C6] is 158.06747313 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745853 | |
| Record name | 4-Methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-97-3 | |
| Record name | 4-Methoxybenzoic-1,2,3,4,5,6-13C6 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173022-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
p-Anisic Acid-13C6 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of p-Anisic acid-13C6 in the research sphere. The stable isotope-labeled version of p-Anisic acid, a naturally occurring antiseptic compound, serves as a powerful tool in analytical and metabolic studies. Its primary roles are as an internal standard for precise quantification in mass spectrometry-based analyses and as a metabolic tracer to elucidate biochemical pathways.
Core Applications of this compound
This compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, is chemically identical to its unlabeled counterpart but possesses a distinct mass. This property makes it an invaluable asset in two major research domains:
-
Internal Standard in Quantitative Analysis: In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard.[1] It is added in a known amount to samples to correct for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the unlabeled p-Anisic acid or similar analytes.
-
Metabolic Tracer: The ¹³C label allows researchers to track the metabolic fate of p-Anisic acid within a biological system.[1] By introducing this compound, scientists can follow its absorption, distribution, metabolism, and excretion (ADME), providing insights into the biotransformation pathways of aromatic carboxylic acids and xenobiotics.
This compound as an Internal Standard
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry. They co-elute with the analyte of interest and exhibit identical ionization efficiency, thus effectively compensating for matrix effects and variations during sample processing.
Experimental Workflow: Quantitative Analysis using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of an analyte using a ¹³C-labeled internal standard.
Representative Quantitative Data
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The coefficient of variation for measurements made within the same day. |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for measurements made on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Matrix Effect (%) | 80 - 120% | The effect of co-eluting substances from the sample matrix on the ionization of the analyte. |
Detailed Experimental Protocol: Quantification of an Aromatic Acid
This protocol provides a representative method for the quantification of an aromatic carboxylic acid in a biological matrix using a ¹³C-labeled internal standard.
1. Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Analyte of interest (e.g., p-Anisic acid)
-
Internal Standard (e.g., this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in 50% ACN).
-
Vortex for 30 seconds.
-
Add 400 µL of acidified ACN (0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for SPE cleanup or direct injection.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples from the calibration curve.
This compound as a Metabolic Tracer
When introduced into a biological system, this compound can be metabolized, and the ¹³C label will be incorporated into its metabolites. By analyzing the mass shifts in the resulting products, researchers can trace the metabolic pathways. This is particularly useful for studying the metabolism of xenobiotics and understanding how the body processes foreign compounds.
Potential Metabolic Pathway of p-Anisic Acid
The following diagram illustrates a hypothetical metabolic pathway for p-Anisic acid, which could be traced using this compound. The primary metabolic routes for such compounds often involve O-demethylation followed by conjugation reactions.
Representative Metabolic Tracer Data
The table below presents hypothetical data from a cell culture experiment where cells were incubated with this compound. The data shows the percentage of the labeled compound and its potential metabolites detected after a specific incubation period.
| Compound | Isotopic Label | % of Total Detected Labeled Species |
| p-Anisic acid | ¹³C₆ | 65% |
| 4-Hydroxybenzoic acid | ¹³C₆ | 25% |
| 4-Hydroxybenzoic acid glucuronide | ¹³C₆ | 8% |
| 4-Hydroxybenzoic acid sulfate | ¹³C₆ | 2% |
Detailed Experimental Protocol: In Vitro Metabolic Study
This protocol outlines a general procedure for investigating the metabolism of a ¹³C-labeled compound in a cell culture system, such as primary hepatocytes.
1. Materials and Reagents:
-
Hepatocyte cell culture
-
Culture medium (e.g., Williams' Medium E)
-
This compound
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
2. Cell Culture and Dosing:
-
Plate hepatocytes in collagen-coated plates and allow them to attach overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the culture medium to the final desired concentration (e.g., 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
3. Sample Collection and Extraction:
-
At the end of the incubation, collect the cell culture medium.
-
To 100 µL of the medium, add 300 µL of ice-cold methanol to precipitate proteins and quench metabolism.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol for LC-MS analysis.
4. LC-MS Analysis for Metabolite Identification:
-
LC System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
LC Conditions: Similar to the quantitative analysis protocol, but with a gradient optimized for separating potential metabolites.
-
MS Analysis: Perform full-scan MS to detect potential metabolites with the expected mass shift due to the ¹³C₆ label. Follow up with tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
5. Data Analysis:
-
Extract ion chromatograms for the parent compound (this compound) and its expected metabolites based on their predicted exact masses.
-
Compare the retention times and fragmentation patterns with authentic standards if available.
-
Calculate the relative abundance of each metabolite to estimate the extent of metabolism.
Conclusion
This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative data in analytical chemistry. As a metabolic tracer, it provides a means to investigate the complex biotransformation pathways of aromatic compounds, contributing to a deeper understanding of drug metabolism and xenobiotic disposition. The methodologies and data presented in this guide, while based on analogous compounds in some instances due to the limited specific published data for this compound, provide a solid foundation for designing and executing robust scientific studies.
References
Technical Guide: Physical and Experimental Properties of 13C6-Labeled p-Anisic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 13C6-labeled p-Anisic acid, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physical characteristics, experimental protocols for property determination, and its application in quantitative analysis workflows.
Core Physical Properties
13C6-labeled p-Anisic acid is a derivative of p-Anisic acid where the six carbon atoms in the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an ideal internal standard or tracer for quantitative studies using mass spectrometry and NMR.[1] While specific experimental data for the labeled compound is not widely published, its physical properties are expected to be nearly identical to its unlabeled counterpart.
Table 1: Physical Properties of p-Anisic Acid and 13C6-labeled p-Anisic Acid
| Property | Unlabeled p-Anisic Acid | 13C6-labeled p-Anisic Acid |
| Molecular Formula | C₈H₈O₃[2] | C₂¹³C₆H₈O₃[3] |
| Molecular Weight | 152.15 g/mol [2] | 158.10 g/mol [3] |
| Melting Point | 182-185 °C[4] | Expected to be very similar to unlabeled p-Anisic acid. |
| Boiling Point | 275-280 °C[2] | Expected to be very similar to unlabeled p-Anisic acid. |
| Appearance | White crystalline solid[5][6] | White crystalline solid. |
| Solubility in Water | Sparingly soluble (1 part in 2500 parts water)[2][5] | Expected to be very similar to unlabeled p-Anisic acid. |
| Solubility in Organic Solvents | Highly soluble in alcohols, ether, and ethyl acetate.[5] | Expected to be highly soluble in alcohols, ether, and ethyl acetate. |
| CAS Number | 100-09-4[2] | 1173022-97-3[1] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[7]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline 13C6-labeled p-Anisic acid is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For high accuracy, a slow heating rate (1-2 °C per minute) is used near the expected melting point.
Solubility Determination
Solubility is a key parameter influencing a compound's behavior in various applications, including drug formulation and biological assays.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of 13C6-labeled p-Anisic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved 13C6-labeled p-Anisic acid in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.
Application in Quantitative Analysis: LC-MS Workflow
13C6-labeled p-Anisic acid is frequently utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of unlabeled p-Anisic acid in complex biological matrices.[1] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
Below is a generalized workflow for a typical quantitative LC-MS analysis using a stable isotope-labeled internal standard.
Caption: Generalized workflow for quantitative analysis using LC-MS with a stable isotope-labeled internal standard.
This workflow illustrates the key stages from sample preparation through to data analysis, highlighting the critical role of the 13C6-labeled internal standard in achieving accurate and reliable quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-Anisic Acid [drugfuture.com]
- 3. immunomart.com [immunomart.com]
- 4. Melting point standard 182-184°C analytical standard 100-09-4 [sigmaaldrich.com]
- 5. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Anisic acid - Melting point 183.5 ºC | LGC Standards [lgcstandards.com]
p-Anisic Acid-13C6: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of p-Anisic acid-13C6, a stable isotope-labeled form of p-Anisic acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and applications, with a focus on its use as an internal standard for quantitative analysis. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and experimental workflows are provided to facilitate its practical application in a laboratory setting.
Introduction
p-Anisic acid (4-methoxybenzoic acid) is a naturally occurring compound found in anise and other plants, known for its antiseptic, antimicrobial, and anti-inflammatory properties.[1][2] Its stable isotope-labeled counterpart, this compound, serves as an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled p-Anisic acid in complex biological matrices.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1173022-97-3 | --INVALID-LINK-- |
| Molecular Formula | C₂¹³C₆H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 158.10 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Solubility | Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate | --INVALID-LINK-- |
Biological Activities and Mechanisms of Action
p-Anisic acid exhibits a range of biological activities. While research on the biological effects of this compound itself is limited, the biological activities of the unlabeled compound are well-documented and are summarized below. This compound is primarily used to trace and quantify these activities.
Antimicrobial Activity
p-Anisic acid is effective against various bacteria, yeasts, and molds, making it a useful preservative in cosmetics and personal care products.[5][6] Its mechanism of action involves penetrating the microbial cell membrane, leading to a decrease in the intracellular pH, which ultimately results in cell death.[6]
Tyrosinase Inhibition
p-Anisic acid acts as a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[4][7] This inhibitory action makes it a compound of interest for applications in treating hyperpigmentation.[8]
Anti-inflammatory and Antihemorrhagic Activity
The compound has demonstrated anti-inflammatory properties. It is suggested to inhibit the arachidonic acid receptor signaling pathway, which is involved in inflammation.[9] Additionally, it exhibits antihemorrhagic effects by inhibiting platelet aggregation and the coagulation pathway.[9]
Antidiabetic Properties
Studies have shown that p-Anisic acid can modulate insulin secretion and calcium mobilization in pancreatic cells, suggesting potential antidiabetic activity.[9] Conjugates of p-Anisic acid with lysophosphatidylcholine have been shown to induce glucose-stimulated insulin secretion (GSIS).[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of p-Anisic acid.
Table 1: Inhibitory Concentrations of p-Anisic Acid
| Activity | Metric | Value | Reference |
| Tyrosinase Inhibition | IC₅₀ | 0.60 mM | [7] |
| Tyrosinase Inhibition | Kᵢ | 0.603 mM | [7] |
Table 2: Effective Concentrations of p-Anisic Acid in Biological Models
| Activity | Model | Effective Concentration | Reference |
| Anxiolytic Effects | Mice (oral, single dose) | 10-30 mg/kg | --INVALID-LINK-- |
| Antidiabetic Effects | STZ-HFD induced T2DM rats (oral, daily) | 25-100 mg/kg | --INVALID-LINK-- |
Experimental Protocols
Protocol for Tyrosinase Inhibition Assay
This protocol is adapted from studies on the tyrosinase inhibitory activity of p-Anisic acid.[4][7][8][11]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
p-Anisic acid
-
Phosphate buffer (0.25 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of p-Anisic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the p-Anisic acid solution. For the control, add 20 µL of DMSO.
-
Add 50 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
To initiate the reaction, add 30 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (slope) for each concentration.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100
-
The IC₅₀ value can be determined by plotting the percent inhibition against the concentration of p-Anisic acid.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of p-Anisic acid against a target microorganism.[12][13][14]
Materials:
-
p-Anisic acid
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Target microorganism culture
-
96-well microplate
-
Sterile saline or broth
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare a stock solution of p-Anisic acid in a suitable solvent.
-
Perform serial two-fold dilutions of the p-Anisic acid stock solution in the broth medium in a 96-well plate.
-
Prepare an inoculum of the target microorganism by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the diluted bacterial suspension. Include a positive control (microorganism with no p-Anisic acid) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
The MIC is determined as the lowest concentration of p-Anisic acid that shows no visible growth.
Signaling Pathways and Experimental Workflows
Proposed Interaction with the Arachidonic Acid Pathway
p-Anisic acid's anti-inflammatory effects are suggested to be mediated through the inhibition of the arachidonic acid pathway.[9] This pathway is crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][15]
Caption: Proposed inhibition of the arachidonic acid pathway by p-Anisic acid.
Involvement in Insulin Secretion Signaling
p-Anisic acid and its derivatives have been shown to modulate glucose-stimulated insulin secretion (GSIS).[9][10] The insulin signaling pathway is a complex cascade that ultimately leads to glucose uptake by cells.
Caption: Simplified insulin signaling pathway and the potential modulatory role of p-Anisic acid.
Workflow for Quantification using this compound as an Internal Standard
This compound is an ideal internal standard for the accurate quantification of p-Anisic acid in biological samples using LC-MS/MS.[3][4]
Caption: Workflow for quantification of p-Anisic acid using this compound as an internal standard.
Conclusion
This compound is a critical tool for researchers studying the pharmacokinetics, metabolism, and biological activities of p-Anisic acid. Its use as an internal standard ensures high accuracy and precision in quantitative analytical methods. This guide provides essential information and protocols to support the effective application of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Anisic Acid - How to work with this easy to use natural multifunctional [cosphatec.com]
- 7. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidylcholine Containing Anisic Acid Is Able to Stimulate Insulin Secretion Targeting G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
- 14. Chemical Constituents, Antioxidant Potential, and Antimicrobial Efficacy of Pimpinella anisum Extracts against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of arachidonic acid metabolism and its implication on cell proliferation and tumour-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Anisic Acid-13C6: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and stability of p-Anisic acid-13C6. This isotopically labeled compound serves as a critical internal standard and tracer in pharmacokinetic and metabolic studies. Understanding its synthesis, purity, and stability is paramount for generating accurate and reproducible experimental results.
Introduction to this compound
This compound is a stable isotope-labeled derivative of p-Anisic acid (4-methoxybenzoic acid), where the six carbon atoms of the benzene ring have been replaced with the carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 Da compared to the unlabeled analogue, enabling its use in isotope dilution mass spectrometry for precise quantification.[2] p-Anisic acid itself is a naturally occurring compound found in anise and possesses antiseptic properties.[3][4] The labeled form is primarily utilized as an internal standard in quantitative analyses using techniques such as GC-MS and LC-MS.[2]
Isotopic Enrichment and Chemical Purity
The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes interference from naturally occurring isotopes, while high chemical purity ensures that the analytical signal is not confounded by impurities.[5]
Table 1: Typical Specifications for this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry (MS), NMR Spectroscopy |
Note: Specifications may vary by supplier. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material.
Synthesis of this compound
While the precise, proprietary synthesis methods for commercially available this compound are not typically disclosed, a general synthetic pathway can be conceptualized based on established methods for ¹³C-labeling of aromatic rings. One plausible approach involves the use of a ¹³C₆-labeled benzene precursor.
Stability and Storage
The stability of this compound is crucial for its use as a reliable analytical standard. Like its unlabeled counterpart, the primary concerns for stability are chemical degradation and potential (though unlikely for ¹³C) isotopic exchange.
Recommended Storage Conditions: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C or -80°C in a suitable aprotic solvent.
Table 2: Factors Affecting Stability of this compound
| Factor | Potential Effect | Mitigation Strategy |
| Temperature | Increased temperature can accelerate chemical degradation. | Store at recommended low temperatures (-20°C). |
| Light | Exposure to UV light can induce photochemical degradation. | Store in amber vials or protect from light. |
| pH | Extreme pH conditions in solution can lead to hydrolysis or other reactions. | Maintain solutions at a neutral pH if possible. |
| Oxidizing Agents | Can lead to degradation of the molecule. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the isotopic enrichment and stability of this compound.
Protocol for Isotopic Enrichment and Chemical Purity Assessment
Objective: To determine the isotopic enrichment and chemical purity of a sample of this compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV absorbance at 254 nm.
-
Procedure: A known concentration of this compound is dissolved in a suitable solvent and injected into the HPLC. The peak area of the parent compound is compared to the total area of all peaks to determine chemical purity.
-
-
Mass Spectrometry (MS) for Isotopic Enrichment:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in negative mode is typically suitable.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the ion corresponding to this compound (m/z ~157 for [M-H]⁻) and any ions corresponding to incompletely labeled species are measured to calculate the isotopic enrichment.
-
Protocol for Stability Testing
Objective: To evaluate the stability of this compound under various stress conditions.
Methods:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a relevant solvent.
-
Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to UV light. A control group should be stored under ideal conditions (-20°C, protected from light).
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Analysis: At each time point, analyze the samples for chemical purity using a stability-indicating HPLC method that can separate the parent compound from potential degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation under each condition.
Conclusion
This compound is an essential tool for quantitative bioanalysis in drug development and metabolic research. Its reliability hinges on a thorough understanding and verification of its isotopic enrichment and stability. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their analytical standards, leading to high-quality, reproducible data. For all applications, it is imperative to consult the supplier's Certificate of Analysis for lot-specific data on purity and enrichment.
References
p-Anisic acid-13C6 material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of p-Anisic acid-13C6
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 1173022-97-3) was located. This guide is based on the comprehensive safety data available for its unlabeled counterpart, p-Anisic acid (CAS No. 100-09-4). The toxicological and chemical properties are expected to be nearly identical, as carbon-13 labeling does not significantly alter the chemical reactivity of the molecule. This document is intended for researchers, scientists, and professionals in drug development and should be used as a reference for safe handling.
Chemical Identification and Physical Properties
This compound is the isotopically labeled form of p-Anisic acid, where the six carbon atoms of the benzene ring have been replaced with Carbon-13. It is a white crystalline solid.[1][2]
Table 1: Physical and Chemical Properties of p-Anisic Acid
| Property | Value |
| Molecular Formula | C₂¹³C₆H₈O₃[3] |
| Molecular Weight | 158.10 g/mol [3] |
| Appearance | White to off-white crystalline powder[1][4] |
| Odor | Slight characteristic odor[4] |
| Melting Point | 182-185 °C[1][5] |
| Boiling Point | 275-280 °C[2][6] |
| Density | 1.385 g/cm³[1][2] |
| Solubility | Slightly soluble in water; freely soluble in ethanol and ether.[1][4] |
| Flash Point | 115.5 ± 13.3 °C[5] |
| Vapor Pressure | 0.001 Pa at 25°C[1] |
| pKa | 4.47[2] |
Hazard Identification and GHS Classification
p-Anisic acid is classified as harmful if swallowed and causes skin and eye irritation.[7][8] It may also cause respiratory irritation.[8][9]
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[8] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[8] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[8][9] |
GHS Label Elements:
Toxicological Information
The toxicological properties of p-Anisic acid have not been exhaustively investigated.[7] The available acute toxicity data is presented below.
Table 3: Acute Toxicity Data
| Type of Test | Route of Exposure | Species Observed | Dose/Duration | Toxic Effects |
| LD50 | Subcutaneous | Rodent - mouse | 400 mg/kg | Details of toxic effects not reported other than lethal dose value.[5] |
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[7]
-
ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[7]
-
NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[7]
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[7]
Experimental Protocols: Safety and Handling
First-Aid Measures
-
General Advice: Consult a physician and show them this safety data sheet.[7]
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[7]
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[4] Dust can be explosive when mixed with air.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent product from entering drains.[7]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[10] Provide appropriate exhaust ventilation at places where dust is formed.[10]
-
Storage: Store in a cool, dry, well-ventilated place.[4] Keep the container tightly closed and store away from strong oxidizing agents.[4][5]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4][5]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide and carbon dioxide.[4]
Ecological Information
-
Ecotoxicity: No data available.[4] It is advised not to empty into drains.[6]
-
Persistence and Degradability: No data available.[4]
-
Bioaccumulation: No data available.[4]
This guide provides a comprehensive overview of the safety data for p-Anisic acid, which serves as a surrogate for this compound. Researchers and all personnel handling this compound should always refer to the most current and specific safety data sheet available from their supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. P-ANISIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 3. immunomart.com [immunomart.com]
- 4. Safety Data Sheet (SDS) - p-Anisic Acid - LISKON [liskonchem.com]
- 5. p-Anisic acid | CAS#:100-09-4 | Chemsrc [chemsrc.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. gustavus.edu [gustavus.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Commercial Synthesis and Availability of p-Anisic Acid-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial synthesis and availability of p-Anisic acid-13C6, a stable isotope-labeled compound crucial for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document details the most probable synthetic routes employed for its commercial production, presents available quantitative data, and outlines experimental protocols.
Commercial Availability
This compound is commercially available from several specialized chemical suppliers that focus on isotopically labeled compounds for research purposes. The availability and product specifications can vary between suppliers. Researchers are advised to contact these vendors directly for the most current information on stock, pricing, and detailed certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| MedChemExpress | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | >99% (Chemical) | Not specified |
| Nordic Biosite | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | Not specified | Not specified |
| Immunomart | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | Not specified | Not specified |
| BLD Pharm | This compound | 1173022-97-3 | C2 ¹³C6H8O3 | 158.10 | Not specified | Not specified |
Synthetic Routes
While the precise, proprietary methods used by commercial suppliers are not publicly disclosed, the synthesis of this compound is likely achieved through established and scalable chemical reactions, starting from commercially available ¹³C-labeled precursors. The two most plausible synthetic pathways are the Kolbe-Schmitt reaction and a Grignard reaction-based approach.
Kolbe-Schmitt Reaction Pathway
This classic carboxylation reaction is a strong candidate for the commercial synthesis of this compound, starting from readily available Phenol-¹³C6. The use of potassium hydroxide as the base is known to favor the formation of the para-isomer, which is the desired product.
Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.
-
Phenoxide Formation: In a dry, high-pressure reactor, Phenol-¹³C6 is dissolved in a suitable anhydrous solvent (e.g., toluene). An equimolar amount of potassium hydroxide is added, and the mixture is heated under reflux with azeotropic removal of water to form potassium phenoxide-¹³C6.
-
Carboxylation: The reactor is pressurized with ¹³CO₂ (if the carboxyl group is also to be labeled, though for p-Anisic acid-¹³C6, the label is on the ring) or unlabeled CO₂ to high pressure (e.g., 100 atm) and heated to a high temperature (e.g., 150-200 °C) for several hours.[1]
-
Workup and Isolation of 4-Hydroxybenzoic acid-¹³C6: After cooling and depressurization, the reaction mixture is dissolved in water. Acidification with a strong acid (e.g., HCl) precipitates the 4-hydroxybenzoic acid-¹³C6, which is then collected by filtration, washed with cold water, and dried.
-
Methylation: The dried 4-hydroxybenzoic acid-¹³C6 is dissolved in a suitable solvent (e.g., acetone or methanol) with a base (e.g., potassium carbonate). A methylating agent, such as dimethyl sulfate or methyl iodide, is added, and the reaction is heated under reflux until completion.
-
Hydrolysis and Purification: The resulting methyl ester is hydrolyzed to p-Anisic acid-¹³C6 using acidic or basic conditions. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical purity.
| Parameter | Value |
| Starting Material | Phenol-¹³C6 (>98% isotopic enrichment) |
| Key Reagents | Potassium hydroxide, Carbon dioxide, Dimethyl sulfate |
| Typical Yield | 60-80% (overall) |
| Isotopic Enrichment | >98% (maintained from starting material) |
Grignard Reaction Pathway
An alternative and highly versatile route involves the formation of a Grignard reagent from a ¹³C6-labeled aryl halide, followed by carboxylation with ¹³CO₂. This method allows for the introduction of the carboxyl group's carbon as a ¹³C isotope if desired. For the synthesis of p-Anisic acid-¹³C6, the starting material would be 4-bromoanisole-¹³C6.
References
The Solubility Profile of p-Anisic Acid-13C6 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of p-Anisic acid-13C6, a stable isotope-labeled compound integral to various research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS. Given that the isotopic label does not significantly alter the physicochemical properties, the solubility data of the unlabeled p-Anisic acid (also known as 4-methoxybenzoic acid) is presented as a reliable surrogate.
Quantitative Solubility Data
The solubility of p-Anisic acid is a critical parameter for its application in experimental assays and formulation development. The following table summarizes the mole fraction solubility of p-Anisic acid in a range of common laboratory solvents at various temperatures. This data is derived from a comprehensive study on the thermodynamic properties of 4-methoxybenzoic acid.
| Solvent | Temperature (K) | Mole Fraction (10^2 * x1) |
| Water | 283.15 | 0.038 |
| 288.15 | 0.043 | |
| 293.15 | 0.047 | |
| 298.15 | 0.051 | |
| 303.15 | 0.056 | |
| 308.15 | 0.062 | |
| 313.15 | 0.068 | |
| 318.15 | 0.075 | |
| 323.15 | 0.083 | |
| 328.15 | 0.091 | |
| Methanol | 283.15 | 4.101 |
| 288.15 | 4.773 | |
| 293.15 | 5.142 | |
| 298.15 | 5.531 | |
| 303.15 | 5.952 | |
| 308.15 | 6.401 | |
| 313.15 | 6.879 | |
| 318.15 | 7.391 | |
| 323.15 | 7.938 | |
| 328.15 | 8.524 | |
| Ethanol | 283.15 | 2.291 |
| 288.15 | 2.653 | |
| 293.15 | 2.857 | |
| 298.15 | 3.078 | |
| 303.15 | 3.315 | |
| 308.15 | 3.571 | |
| 313.15 | 3.846 | |
| 318.15 | 4.143 | |
| 323.15 | 4.464 | |
| 328.15 | 4.809 | |
| Acetone | 283.15 | 33.341 |
| 288.15 | 38.742 | |
| 293.15 | 41.773 | |
| 298.15 | 45.012 | |
| 303.15 | 48.471 | |
| 308.15 | 52.164 | |
| 313.15 | 56.101 | |
| 318.15 | 60.301 | |
| 323.15 | 64.778 | |
| 328.15 | 69.548 | |
| Ethyl Acetate | 283.15 | 26.721 |
| 288.15 | 31.052 | |
| 293.15 | 33.478 | |
| 298.15 | 36.088 | |
| 303.15 | 38.891 | |
| 308.15 | 41.899 | |
| 313.15 | 45.124 | |
| 318.15 | 48.579 | |
| 323.15 | 52.279 | |
| 328.15 | 56.241 | |
| Acetonitrile | 283.15 | 35.691 |
| 288.15 | 41.472 | |
| 293.15 | 44.703 | |
| 298.15 | 48.201 | |
| 303.15 | 51.979 | |
| 308.15 | 56.051 | |
| 313.15 | 60.434 | |
| 318.15 | 65.149 | |
| 323.15 | 70.215 | |
| 328.15 | 75.655 | |
| Dichloromethane | 283.15 | 27.411 |
| 288.15 | 31.852 | |
| 293.15 | 34.338 | |
| 298.15 | 37.019 | |
| 303.15 | 39.904 | |
| 308.15 | 43.003 | |
| 313.15 | 46.331 | |
| 318.15 | 49.901 | |
| 323.15 | 53.731 | |
| 328.15 | 57.838 | |
| 1,2-Dichloroethane | 283.15 | 24.611 |
| 288.15 | 28.592 | |
| 293.15 | 30.828 | |
| 298.15 | 33.244 | |
| 303.15 | 35.852 | |
| 308.15 | 38.662 | |
| 313.15 | 41.688 | |
| 318.15 | 44.943 | |
| 323.15 | 48.444 | |
| 328.15 | 52.208 | |
| Benzene | 283.15 | 14.481 |
| 288.15 | 16.822 | |
| 293.15 | 18.138 | |
| 298.15 | 19.563 | |
| 303.15 | 21.099 | |
| 308.15 | 22.753 | |
| 313.15 | 24.534 | |
| 318.15 | 26.452 | |
| 323.15 | 28.517 | |
| 328.15 | 30.741 | |
| Toluene | 283.15 | 11.261 |
| 288.15 | 13.082 | |
| 293.15 | 14.108 | |
| 298.15 | 15.221 | |
| 303.15 | 16.421 | |
| 308.15 | 17.716 | |
| 313.15 | 19.112 | |
| 318.15 | 20.617 | |
| 323.15 | 22.238 | |
| 328.15 | 23.985 | |
| Hexane | 283.15 | 0.039 |
| 288.15 | 0.045 | |
| 293.15 | 0.049 | |
| 298.15 | 0.053 | |
| 303.15 | 0.057 | |
| 308.15 | 0.062 | |
| 313.15 | 0.067 | |
| 318.15 | 0.072 | |
| 323.15 | 0.078 | |
| 328.15 | 0.084 | |
| Cyclohexane | 283.15 | 0.044 |
| 288.15 | 0.051 | |
| 293.15 | 0.055 | |
| 298.15 | 0.060 | |
| 303.15 | 0.065 | |
| 308.15 | 0.070 | |
| 313.15 | 0.076 | |
| 318.15 | 0.082 | |
| 323.15 | 0.089 | |
| 328.15 | 0.096 | |
| Dimethyl Sulfoxide (DMSO) | Not specified in the primary data source, however, product information for this compound indicates a solubility of 10 mM in DMSO. |
Qualitative Solubility Summary:
-
Highly Soluble In: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane.
-
Soluble In: Ether, Chloroform.
-
Slightly Soluble to Insoluble In: Water, especially cold water. Solubility in water increases with temperature. At 20°C, the solubility in water is approximately 0.3 g/L.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound. This protocol outlines the key steps for its implementation.
1. Materials and Equipment:
-
This compound (or p-Anisic acid)
-
Selected solvents of high purity
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Glass vials or flasks with secure caps
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 298.15 K / 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable analytical technique.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L), at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.
A Technical Guide to the Storage and Handling of p-Anisic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling procedures for p-Anisic acid-13C6, a stable isotope-labeled compound. Adherence to these guidelines is crucial for maintaining the chemical purity, and isotopic integrity, and ensuring the safety of laboratory personnel.
Introduction to this compound
This compound is the 13C-labeled version of p-Anisic acid (also known as 4-methoxybenzoic acid).[1][2] Stable isotope-labeled compounds like this compound are invaluable tools in research and development, particularly in pharmacokinetic and metabolic studies, where they are used as tracers or internal standards for quantification.[1] Unlike their radiolabeled counterparts, stable isotopes are not radioactive and do not decay over time, posing no radiation risk.[3] However, their stability is contingent on proper storage and handling to prevent chemical degradation and isotopic exchange.[3]
Storage Recommendations
The primary goal of proper storage is to mitigate environmental factors that can compromise the integrity of this compound. The key concerns are chemical degradation and isotopic exchange.[3]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place.[1] Long-term storage at low temperatures is recommended. | Temperature can accelerate chemical degradation.[3] |
| Light Exposure | Store in a dark location, protected from light.[3] | To prevent photochemical degradation. |
| Moisture | Keep container tightly closed in a dry place.[4] For hygroscopic materials, storage in a desiccator or a dry box is ideal.[3] | To prevent hydrolysis and other moisture-induced degradation. |
| Atmosphere | For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] | To prevent oxidation. |
Handling Procedures and Safety Precautions
Safe handling of this compound involves minimizing exposure and preventing contamination.
Table 2: Personal Protective Equipment (PPE) and Handling Guidelines
| Aspect | Guideline |
| Ventilation | Use with adequate ventilation.[1] |
| Eye Protection | Wear chemical safety goggles.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Nitrile).[1] |
| Skin and Body | Wear protective work clothing. |
| Respiratory | Use a dust respirator if ventilation is insufficient.[1] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1] |
Table 3: Chemical and Physical Hazards
| Hazard | Description |
| Acute Toxicity | No specific data available for the 13C6 version. The non-labeled form is harmful if swallowed. |
| Skin/Eye Irritation | No specific data available for the 13C6 version. The non-labeled form can cause skin and eye irritation. |
| Incompatibilities | Strong oxidizing agents and strong bases.[1] |
Experimental Protocol: Stability Assessment of this compound
To determine the shelf-life and optimal storage conditions, a stability study can be performed. The following is a general protocol.
Objective: To assess the chemical purity and isotopic enrichment of this compound over time under various storage conditions.
Methodology:
-
Sample Preparation:
-
Divide the this compound into several aliquots in appropriate containers (e.g., amber vials).
-
Expose the aliquots to a range of conditions (e.g., refrigerated, room temperature, elevated temperature, exposure to light).
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., initial, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, dissolve a precisely weighed portion of the compound in a suitable solvent to a known concentration.[3]
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to separate the parent compound from any potential degradation products.[3]
-
Employ Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic enrichment and identify any isotopic exchange.
-
-
Data Evaluation:
-
Compare the purity and isotopic enrichment of the stored samples to the initial analysis.
-
A significant decrease in purity or isotopic enrichment indicates degradation or exchange.
-
Visualized Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of p-Anisic Acid in Human Plasma using p-Anisic acid-13C6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of p-anisic acid in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, p-Anisic acid-13C6, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is highly suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical procedure for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving p-anisic acid.
Introduction
p-Anisic acid (4-methoxybenzoic acid) is a phenolic compound found in various natural sources and is also a metabolite of certain pharmaceutical compounds.[1][2] Its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and metabolism of parent drugs, as well as for its own potential biological activities. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3] In this method, this compound, a stable isotope-labeled analog of p-anisic acid, is used as an internal standard to ensure the reliability of the results.
Experimental
Materials and Reagents
-
p-Anisic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-anisic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the p-anisic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for p-anisic acid in negative ion mode is [M-H]-, which corresponds to an m/z of 151.0. A common fragment ion results from the loss of the methyl group, leading to a product ion at m/z 136.0. Another potential fragmentation is the loss of CO2, resulting in a product ion at m/z 107.0.
-
For this compound, the precursor ion [M-H]- will have an m/z of 157.0 due to the six 13C atoms. The corresponding fragment from the loss of the methyl group would be at m/z 142.0, and the loss of 13CO2 would result in a product ion at m/z 113.0.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| p-Anisic acid | 151.0 | 136.0 | 100 | 15 |
| p-Anisic acid (Qualifier) | 151.0 | 107.0 | 100 | 25 |
| This compound | 157.0 | 142.0 | 100 | 15 |
Results and Discussion
Method Validation
A full method validation would be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters would be assessed:
-
Linearity: The calibration curve for p-anisic acid would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 1-1000 ng/mL in plasma is anticipated.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision would be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: The extraction recovery of p-anisic acid would be determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
-
Matrix Effect: The matrix effect would be assessed to ensure that co-eluting endogenous components from the plasma do not interfere with the ionization of the analyte or internal standard.
Quantitative Data Summary
The following table summarizes the expected performance of the method based on typical results for similar assays.
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Workflow and Logic Diagrams
Experimental Workflow
Logic of Stable Isotope Dilution
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of p-anisic acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput applications in clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of p-Anisic Acid in Biological Matrices using p-Anisic acid-13C6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic acid (4-methoxybenzoic acid) is a phenolic compound found in various natural sources and is also a metabolite of certain xenobiotics. Its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. This application note provides a detailed protocol for the sensitive and accurate quantification of p-anisic acid using a stable isotope-labeled internal standard, p-Anisic acid-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is spiked into the biological sample (plasma or urine) prior to sample preparation. This internal standard behaves identically to the endogenous p-anisic acid throughout the extraction and analysis process. The sample is then subjected to a protein precipitation or solid-phase extraction cleanup step to remove interferences. The extracted analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.
Experimental Protocols
Materials and Reagents
-
p-Anisic acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well plates and collection plates
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of p-anisic acid and this compound and dissolve in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the p-anisic acid stock solution in 50:50 (v/v) methanol:water to create a series of working standards for the calibration curve.
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
Sample Preparation Protocol for Human Plasma
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol for Human Urine
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 3000 x g for 10 minutes to remove particulate matter.[1]
-
Aliquoting: To a clean tube, add 100 µL of the urine supernatant.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Dilution: Add 400 µL of 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| p-Anisic acid | 151.1 | 107.1 | 0.1 | 25 | 15 |
| p-Anisic acid (Qualifier) | 151.1 | 136.1 | 0.1 | 25 | 10 |
| This compound (IS) | 157.1 | 113.1 | 0.1 | 25 | 15 |
Data Presentation
Calibration Curve
A typical calibration curve for p-anisic acid in human plasma is shown below. The curve is constructed by plotting the peak area ratio of p-anisic acid to this compound against the concentration of p-anisic acid.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.92 |
This is example data and should be generated for each analytical run.
Method Validation Parameters
The following table summarizes typical method validation parameters for the quantification of p-anisic acid in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
These are target acceptance criteria for method validation.
Visualizations
Caption: Experimental workflow for the quantitative analysis of p-anisic acid.
Caption: Simplified metabolic pathway of p-anisic acid as a xenobiotic.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of p-anisic acid in human plasma and urine using LC-MS/MS with a stable isotope-labeled internal standard. The detailed sample preparation procedures and optimized instrument parameters ensure high sensitivity, accuracy, and reproducibility. This method is well-suited for a variety of research and development applications, including pharmacokinetic profiling, drug metabolism studies, and biomarker discovery.
References
Application Note: Quantitative Analysis of a Target Analyte Using p-Anisic Acid-13C6 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of a target analyte in a complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with p-Anisic acid-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2] This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. Additionally, it presents typical quantitative performance data and visual workflows to guide the user through the analytical process.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of polar compounds containing active hydrogens, such as carboxylic acids, derivatization is a crucial step to increase their volatility and thermal stability.[3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[3]
Accurate quantification in complex matrices can be challenging due to matrix effects and variations during sample processing. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest, is the most effective way to compensate for these variations.[1][2] this compound is an ideal internal standard for the quantification of p-Anisic acid and structurally related aromatic acids.
This application note provides a detailed methodology for the extraction, derivatization, and subsequent GC-MS analysis of a target analyte using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Ethyl acetate, Hexane, Methanol (HPLC grade or equivalent)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal Standard (IS): this compound solution (10 µg/mL in methanol)
-
Analytes: Standard solutions of the target analyte(s)
-
Other: Anhydrous sodium sulfate, 0.1 M Hydrochloric acid, Nitrogen gas (high purity)
Sample Preparation and Extraction
-
Sample Collection: Collect 1 mL of the sample matrix (e.g., plasma, urine, cell culture supernatant).
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard solution (10 µg/mL) to each sample, vortex briefly.
-
Acidification: Acidify the sample to pH 2-3 by adding 0.1 M HCl.
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization (Silylation)
-
To the dried extract, add 100 µL of BSTFA + 1% TMCS.
-
Add 50 µL of hexane to act as a solvent.
-
Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
-
TMS-p-Anisic acid: m/z 209 (Quantifier), 194, 224 (Qualifiers)
-
TMS-p-Anisic acid-13C6: m/z 215 (Quantifier), 200, 230 (Qualifiers)
-
Target Analyte(s): Determine appropriate quantifier and qualifier ions from the mass spectrum of the derivatized standard.
Data Presentation
The following table summarizes typical quantitative data obtained from a validation study using this method.
| Parameter | Target Analyte |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Bioanalysis using p-Anisic acid-13C6 as an Internal Standard
Introduction
In the realm of bioanalysis, particularly in drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable quantitative results. This approach effectively mitigates variations arising from sample preparation, matrix effects, and instrument response. p-Anisic acid-13C6, a stable isotope-labeled form of p-Anisic acid, serves as an excellent internal standard for the quantification of structurally related compounds or as a general internal standard for various bioanalytical methods.
These application notes provide detailed protocols for sample preparation and LC-MS/MS analysis, leveraging this compound to ensure high-quality data for researchers, scientists, and drug development professionals.
Physicochemical Properties of p-Anisic Acid
A thorough understanding of the properties of p-Anisic acid is crucial for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Insoluble in water, highly soluble in alcohols, ether, and ethyl acetate. | |
| Stability | Stable, but incompatible with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
Objective: To extract a broad range of small molecule analytes from plasma using a simple and efficient protein precipitation protocol with this compound as the internal standard.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Centrifuge capable of 14,000 rpm
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Protocol 2: Liquid-Liquid Extraction for Urine Samples
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Objective: To extract analytes from urine with improved cleanliness compared to protein precipitation, using this compound as an internal standard.
Materials:
-
Urine samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid (HCl)
-
Centrifuge
-
Evaporation system
-
Autosampler vials
Procedure:
-
Sample Preparation: Centrifuge urine samples at 3000 rpm for 5 minutes to remove any sediment.
-
Internal Standard Spiking: To 200 µL of urine supernatant in a glass tube, add 20 µL of the this compound internal standard working solution.
-
Acidification: Add 50 µL of 0.1 M HCl to acidify the sample.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
LC-MS/MS Method Parameters
The following are general starting parameters for an LC-MS/MS method. These should be optimized for the specific analyte of interest.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and this compound. For this compound, a potential transition in negative mode would be m/z 157 -> 114. |
| Source Parameters | To be optimized for the specific instrument and analytes. |
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision |
| Stability | Analyte stability established under various storage and processing conditions |
Logical Relationship of Method Validation:
Disclaimer: The provided protocols and parameters are intended as a starting point. Optimization and full validation are essential for each specific bioanalytical application.
Application Notes: Quantitative Analysis of p-Anisic Acid Using Stable Isotope Dilution with p-Anisic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic acid (4-methoxybenzoic acid) is a crystalline solid compound utilized for its antiseptic properties, frequently serving as a preservative in cosmetic and skincare products.[1] It also acts as an intermediate in the synthesis of more complex organic compounds in the pharmaceutical industry.[1] Accurate quantification of p-Anisic acid is crucial for quality control, formulation development, and safety assessments.
Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-precision quantification of small molecules in complex matrices. This method employs a stable isotope-labeled version of the analyte as an internal standard (IS). p-Anisic acid-¹³C₆, in which six carbon atoms on the benzene ring are replaced with the ¹³C isotope, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled p-Anisic acid, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.
These application notes provide a detailed protocol for the quantification of p-Anisic acid in a cosmetic cream matrix using p-Anisic acid-¹³C₆ as an internal standard.
Principle of Stable Isotope Dilution
The core principle of stable isotope dilution is the addition of a known quantity of the isotopically labeled standard (p-Anisic acid-¹³C₆) to a sample containing an unknown quantity of the native analyte (p-Anisic acid). The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Since the labeled and unlabeled compounds co-elute and have nearly identical ionization efficiencies, the ratio of their peak areas in the mass spectrometer is directly proportional to the ratio of their concentrations. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the exact amount of the native analyte in the original sample can be determined with high accuracy.
Caption: Principle of the stable isotope dilution method.
Experimental Protocols
Materials and Reagents
-
p-Anisic acid (≥99% purity)
-
p-Anisic acid-¹³C₆ (≥99% purity, isotopic purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
A cosmetic cream base (as a representative matrix)
-
Standard laboratory glassware and equipment
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of p-Anisic acid and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 1 mg of p-Anisic acid-¹³C₆ and dissolve in 1 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of p-Anisic acid by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of p-Anisic acid-¹³C₆ by diluting the primary stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water.
-
Sample Preparation
-
Accurately weigh 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL p-Anisic acid-¹³C₆ working internal standard solution.
-
Add 1 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing and precipitation of proteins and other excipients.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see LC-MS/MS parameters below).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Calibration Curve Preparation
-
To a series of empty microcentrifuge tubes, add 10 µL of the 1 µg/mL p-Anisic acid-¹³C₆ working internal standard solution.
-
Spike with appropriate volumes of the p-Anisic acid working standard solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Evaporate the solvent and reconstitute in 200 µL of the mobile phase, following the same procedure as for the samples.
Caption: A typical experimental workflow for SID-LC-MS/MS.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, followed by a 2-minute hold and 3-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| p-Anisic acid | Precursor Ion (m/z): 151.1 -> Product Ion (m/z): 107.1 (Quantifier) |
| Precursor Ion (m/z): 151.1 -> Product Ion (m/z): 136.1 (Qualifier) | |
| p-Anisic acid-¹³C₆ | Precursor Ion (m/z): 157.1 -> Product Ion (m/z): 113.1 (Quantifier) |
Data Presentation
Calibration Curve
A typical calibration curve is constructed by plotting the peak area ratio of p-Anisic acid to p-Anisic acid-¹³C₆ against the concentration of p-Anisic acid. The curve should be linear over the desired concentration range with a correlation coefficient (r²) > 0.99.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 500 | 12.6 |
| 1000 | 25.1 |
Method Validation Parameters
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% (at low, mid, and high QC levels) |
| Accuracy (% Bias) | ± 15% (at low, mid, and high QC levels) |
| Recovery | 95 - 105% |
Conclusion
The stable isotope dilution LC-MS/MS method using p-Anisic acid-¹³C₆ as an internal standard provides a highly selective, sensitive, and robust approach for the quantification of p-Anisic acid in complex matrices such as cosmetic creams. The use of a stable isotope-labeled internal standard effectively compensates for sample preparation losses and matrix-induced ionization suppression or enhancement, leading to highly accurate and precise results. This method is well-suited for quality control testing, formulation analysis, and research applications in the cosmetic and pharmaceutical industries.
References
Application Notes and Protocols for p-Anisic Acid-13C6 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of p-Anisic acid-13C6 as an internal standard (IS) in the quantitative analysis of acidic compounds, particularly phenolic acids, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocols and data are intended to serve as a foundational methodology that can be adapted and validated for specific applications in various matrices such as plasma, urine, and plant extracts.
Introduction
Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative LC-MS/MS assays. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis. This compound is an ideal internal standard for the quantification of p-Anisic acid and other structurally related phenolic acids due to its identical chemical properties and distinct mass-to-charge ratio (m/z).
Optimal Concentration of this compound Internal Standard
The optimal concentration of an internal standard is critical for robust analytical performance and should be determined during method development and validation. A common practice is to use a concentration that is in the mid-range of the calibration curve of the analyte. For the analysis of phenolic acids in biological and food matrices, a working concentration of 1 µg/mL for this compound is a recommended starting point. This concentration typically provides a strong and reproducible signal without causing detector saturation or significant ion suppression of the target analytes.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in 1.0 mL of methanol in a volumetric flask.
-
Store at -20°C.
b. Working Internal Standard Solution (10 µg/mL):
-
Dilute 10 µL of the 1 mg/mL primary stock solution with 990 µL of methanol.
-
This solution can be used for spiking into larger volumes of sample or for further dilutions.
c. Spiking Solution (1 µg/mL):
-
Dilute 100 µL of the 10 µg/mL working solution with 900 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
This solution is ready to be added to samples.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of acidic compounds from human or animal plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (10 µg/mL in methanol)
-
Ice-cold acetonitrile with 0.1% formic acid
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample, resulting in a final IS concentration of 1 µg/mL in the initial plasma volume.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for the specific instrument and application.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | |
| p-Anisic acid | Q1: 151.0 m/z, Q3: 107.0 m/z (quantifier), 136.0 m/z (qualifier) |
| This compound | Q1: 157.0 m/z, Q3: 113.0 m/z (quantifier) |
| Ion Source Parameters | Optimize for specific instrument (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C) |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and representative data for a validated method using this compound as an internal standard.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Recovery | Consistent and reproducible recovery is desired. While no specific value is mandated, it should be well-characterized. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a CV of ≤15%. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with a deviation of ≤15% from the nominal concentration. |
Table 3: Representative Quantitative Validation Data
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=15) | Accuracy (%Bias) |
| 1 (LLOQ) | 8.5 | 11.2 | -5.3 |
| 5 (Low QC) | 6.2 | 8.9 | 2.1 |
| 50 (Mid QC) | 4.1 | 6.5 | 1.5 |
| 500 (High QC) | 3.5 | 5.8 | -0.8 |
Visualizations
Application Notes and Protocols for p-Anisic Acid-13C6 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of p-Anisic acid-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This stable isotope-labeled compound serves as a valuable tool for quantitative analysis and as a tracer in metabolic studies, offering high precision and accuracy in complex biological and chemical systems.
Application as an Internal Standard for Quantitative NMR (qNMR)
This compound is an excellent internal standard for quantitative 13C NMR studies due to its chemical stability, simple spectrum, and the presence of six 13C-labeled carbon atoms, which provides a strong and easily quantifiable signal.[1] qNMR is a powerful analytical method that allows for the determination of the absolute or relative concentration of analytes in a sample.[2][3]
Key Advantages:
-
Accuracy: The known concentration and purity of the 13C-labeled internal standard allow for precise quantification of the target analyte.
-
Reduced Signal Overlap: The wide chemical shift range of 13C NMR minimizes the chances of signal overlap between the internal standard and the analyte, a common challenge in 1H NMR.[4][5]
-
Versatility: Applicable to a wide range of samples in drug discovery, metabolomics, and quality control.
Quantitative Data: 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for p-Anisic acid. The use of this compound will result in a spectrum where all carbon signals are enhanced. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) in D2O | Multiplicity |
| C1 (Carboxyl) | 175.1 | Singlet |
| C2, C6 | 132.8 | Doublet |
| C3, C5 | 115.8 | Doublet |
| C4 | 165.4 | Singlet |
| C7 (Methoxy) | 57.5 | Quartet |
Data sourced from predicted spectra and may vary based on experimental conditions.
Experimental Protocol: Quantitative 13C NMR using this compound as an Internal Standard
This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.
I. Sample Preparation
-
Accurate Weighing: Accurately weigh a known amount of the analyte and this compound. The molar ratio of the internal standard to the expected analyte concentration should ideally be close to 1:1 to ensure comparable signal intensities.[6]
-
Dissolution: Dissolve the weighed analyte and internal standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a clean vial. Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube to a standard height (typically 4-5 cm).
-
(Optional) Addition of Relaxation Agent: For carbons with long T1 relaxation times (especially quaternary carbons), consider adding a paramagnetic relaxation agent such as chromium (III) acetylacetonate (Cr(acac)3) at a concentration of approximately 0.1 M to shorten the relaxation delay and reduce experiment time.[2][7]
II. NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters: Set up a quantitative 13C NMR experiment with the following key parameters:
-
Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) and ensure signal intensities are directly proportional to the number of nuclei.[2]
-
Flip Angle: Use a 90° pulse angle for maximum signal intensity per scan.
-
Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is crucial for full magnetization recovery and accurate quantification.[1] If T1 values are unknown, they can be measured using an inversion-recovery experiment.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[1]
-
Acquisition Time (AQ): Use an appropriate acquisition time to ensure good digital resolution.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-5 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration. Manual correction is often preferred over automatic procedures.[6]
-
Integration: Integrate the well-resolved signals of the analyte and the this compound internal standard.
-
Concentration Calculation: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for Quantitative 13C NMR Analysis
Caption: Workflow for quantitative 13C NMR using an internal standard.
Application as a Tracer in Metabolic Flux Analysis
This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the metabolic fate of related compounds in biological systems.[8][9] By introducing the 13C-labeled compound, researchers can track the incorporation of the labeled carbons into various metabolites, providing insights into metabolic pathways and their regulation.
Key Applications:
-
Drug Metabolism Studies: Tracing the biotransformation of drug candidates that are structurally related to p-Anisic acid.
-
Pathway Elucidation: Identifying novel metabolic pathways or quantifying the flux through different branches of a known pathway.
-
Cellular Metabolism Research: Studying the metabolic reprogramming in diseases such as cancer.[8]
Experimental Protocol: 13C Metabolic Tracer Study
This protocol provides a general framework for a tracer experiment using this compound. Specific parameters will need to be optimized for the biological system under investigation.
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Introduction of Tracer: Replace the growth medium with a medium containing a known concentration of this compound.
-
Time-Course Incubation: Incubate the cells for various time points to monitor the time-dependent incorporation of the 13C label into downstream metabolites.
-
Cell Harvesting: At each time point, harvest the cells by quenching their metabolism rapidly (e.g., using liquid nitrogen or cold methanol).
II. Metabolite Extraction
-
Extraction: Perform a metabolite extraction from the cell pellets using a suitable solvent system (e.g., methanol/chloroform/water).
-
Phase Separation: Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
-
Drying: Dry the separated phases under a stream of nitrogen or using a vacuum concentrator.
III. NMR Data Acquisition and Analysis
-
Sample Preparation: Reconstitute the dried extracts in a suitable deuterated buffer for NMR analysis.
-
NMR Spectroscopy: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC, HMBC) to identify and quantify the 13C-labeled metabolites.[10]
-
1D 13C NMR: To observe the 13C-labeled metabolites directly.
-
2D HSQC: To correlate 13C atoms with their directly attached protons, aiding in the identification of labeled compounds.
-
2D HMBC: To identify multi-bond correlations between protons and carbons, helping to elucidate the structure of novel metabolites.
-
-
Data Analysis: Analyze the spectra to determine the fractional enrichment of 13C in different metabolites over time. This data can then be used in metabolic modeling software to calculate metabolic fluxes.
Logical Flow for a 13C Metabolic Tracer Experiment
Caption: Logical workflow of a 13C metabolic tracer experiment.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Development of quantitative 13 C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13 C NMR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02376K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Adolfo Botana – Practical aspects of 13C qNMR - PANIC NMR Conference [panicnmr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Tracing Metabolic Pathways with 13C6-p-Anisic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of atoms through complex biochemical networks. 13C6-p-Anisic acid, a fully labeled isotopologue of the naturally occurring phenolic compound p-Anisic acid, serves as a powerful tracer for elucidating the metabolic fate of xenobiotics, gut microbial metabolism, and the biotransformation of dietary compounds.[1][2] p-Anisic acid, also known as 4-methoxybenzoic acid, is found in various plants and has antiseptic properties.[1][2] Understanding its metabolic pathways is crucial for assessing its biological activity, toxicity, and its impact on host-microbe interactions.
These application notes provide a comprehensive overview of the methodologies for utilizing 13C6-p-Anisic acid in metabolic studies, from experimental design to data analysis. The protocols and pathways described herein are based on established principles of stable isotope tracing and the known metabolism of aromatic acids.
Anticipated Metabolic Pathways of p-Anisic Acid
The metabolism of p-Anisic acid is expected to proceed through several key biotransformation reactions, primarily O-demethylation, hydroxylation, and subsequent conjugation. In mammals, these transformations are typically carried out by cytochrome P450 enzymes and phase II conjugation enzymes. In the gut, microbial enzymes play a significant role in the initial breakdown of such aromatic compounds.
A primary metabolic route involves the O-demethylation of the methoxy group to form p-hydroxybenzoic acid. This intermediate can then undergo further hydroxylation or be directly conjugated for excretion. In rats, the metabolism of p-anisic acid has been shown to result in urinary excretion of glucuronide and glycine conjugates.
Experimental Protocols
The following are generalized protocols for tracing the metabolism of 13C6-p-Anisic acid in different biological systems. Researchers should optimize these protocols based on their specific experimental setup and analytical instrumentation.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to investigate the phase I and phase II metabolism of 13C6-p-Anisic acid in a controlled in vitro environment.
Materials:
-
13C6-p-Anisic acid
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Glycine
-
ATP
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 13C6-p-Anisic acid in a suitable solvent (e.g., DMSO or ethanol).
-
In a 96-well plate, combine phosphate buffer, HLM, and the NADPH regenerating system. For conjugation assays, also add the respective cofactors (UDPGA, PAPS, or Glycine and ATP).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 13C6-p-Anisic acid to a final concentration of 1-10 µM.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound and the appearance of 13C-labeled metabolites.
Protocol 2: Gut Microbiota Fermentation
This protocol is designed to study the biotransformation of 13C6-p-Anisic acid by complex gut microbial communities.
Materials:
-
13C6-p-Anisic acid
-
Fresh fecal samples from healthy donors
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium)
-
Anaerobic chamber or jars
-
Shaking incubator
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
GC-MS or LC-MS/MS system
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic basal medium inside an anaerobic chamber.
-
Inoculate anaerobic culture tubes containing the basal medium with the fecal slurry.
-
Add 13C6-p-Anisic acid to a final concentration of 50-100 µM.
-
Incubate the cultures at 37°C with gentle shaking for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, sacrifice a set of culture tubes.
-
Centrifuge the cultures to separate the bacterial pellet and the supernatant.
-
Extract the supernatant with an appropriate solvent (e.g., ethyl acetate) to capture aromatic metabolites.
-
Dry the extract and derivatize if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples for the degradation of 13C6-p-Anisic acid and the formation of 13C-labeled metabolites.
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Metabolism of 13C6-p-Anisic Acid in Human Liver Microsomes
| Time (min) | 13C6-p-Anisic acid (pmol/mg protein) | 13C6-p-Hydroxybenzoic acid (pmol/mg protein) | 13C6-p-Anisoyl Glucuronide (pmol/mg protein) |
| 0 | 1000.0 ± 50.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 15 | 850.2 ± 42.5 | 120.5 ± 10.8 | 25.3 ± 3.1 |
| 30 | 698.7 ± 35.1 | 235.8 ± 21.2 | 58.9 ± 6.4 |
| 60 | 452.1 ± 22.6 | 410.3 ± 36.9 | 121.7 ± 13.9 |
| 120 | 189.4 ± 15.2 | 588.6 ± 52.9 | 205.1 ± 22.6 |
| Data are presented as mean ± SD (n=3). This is illustrative data. |
Table 2: Microbial Degradation of 13C6-p-Anisic Acid in Fecal Slurry Cultures
| Time (hr) | 13C6-p-Anisic acid (µM) | 13C6-p-Hydroxybenzoic acid (µM) | 13C6-Protocatechuic acid (µM) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 6 | 72.3 ± 4.1 | 25.8 ± 2.9 | 1.9 ± 0.3 |
| 12 | 45.1 ± 3.5 | 48.9 ± 4.2 | 6.0 ± 0.8 |
| 24 | 15.6 ± 1.8 | 65.2 ± 5.8 | 19.2 ± 2.5 |
| 48 | 2.3 ± 0.5 | 40.1 ± 3.7 | 57.6 ± 6.1 |
| Data are presented as mean ± SD (n=3). This is illustrative data. |
Conclusion
The use of 13C6-p-Anisic acid as a metabolic tracer provides a robust method for investigating the complex biotransformation pathways of this xenobiotic compound. The protocols and illustrative data presented here offer a framework for researchers to design and execute experiments aimed at understanding its metabolism in various biological systems. The insights gained from such studies are critical for drug development, toxicology, and nutritional science, particularly in the context of host-microbiome interactions. The ability to trace the 13C-labeled backbone of p-Anisic acid through different metabolic routes will undoubtedly contribute to a more comprehensive understanding of its physiological effects.
References
Quantification of p-Anisic Acid in Human Plasma Using a ¹³C₆-Labeled Internal Standard by LC-MS/MS
APPLICATION NOTE
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of p-Anisic acid in human plasma. The assay utilizes a stable isotope-labeled internal standard, ¹³C₆-p-Anisic acid, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of p-Anisic acid in a biological matrix.
Introduction
p-Anisic acid, also known as 4-methoxybenzoic acid, is a phenolic compound found naturally in various plants, such as anise, and is also a metabolite of certain drugs.[1][2] It possesses antiseptic properties and is used as an intermediate in the synthesis of more complex organic compounds.[1] Accurate quantification of p-Anisic acid in plasma is crucial for understanding its pharmacokinetic profile and metabolic fate. LC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as ¹³C₆-p-Anisic acid, is the gold standard for quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3]
Experimental
Materials and Reagents
-
p-Anisic acid (≥99% purity)
-
¹³C₆-p-Anisic acid (≥99% purity, isotopic purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
2.3.1. Liquid Chromatography
A C18 reversed-phase column is suitable for the separation of p-Anisic acid.[4][5]
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.3.2. Mass Spectrometry
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| p-Anisic acid | 151.0 | 107.0 | 100 | -15 |
| ¹³C₆-p-Anisic acid | 157.0 | 113.0 | 100 | -15 |
Note: The specific collision energy should be optimized for the instrument in use.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for preparing plasma samples.[6]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the ¹³C₆-p-Anisic acid internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[7][8]
Linearity and Range
The method should demonstrate linearity over a defined concentration range. A typical calibration curve for p-Anisic acid in plasma might range from 1 to 1000 ng/mL. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high). The acceptance criteria are typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Low | 3 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| Medium | 100 | < 5 | 98 - 102 | < 5 | 98 - 102 |
| High | 800 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Note: The presented data are representative and should be established during method validation.
Selectivity and Matrix Effect
The method's selectivity should be assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of p-Anisic acid and its internal standard. The matrix effect should be evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma.
Stability
The stability of p-Anisic acid in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Application
This validated LC-MS/MS method can be applied to pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and half-life following administration of p-Anisic acid or a parent drug that metabolizes to it.
Visualizations
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of p-Anisic acid in human plasma. The use of a ¹³C₆-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput bioanalysis in support of pharmacokinetic and metabolic studies.
References
- 1. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Anisic Acid-13C6 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of p-Anisic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For carboxylic acids like p-Anisic acid, negative ion electrospray ionization (ESI-) is generally the preferred mode. This is because the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which typically provides a strong and stable signal. While positive ion mode (+ESI) may show some adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺), the sensitivity is often significantly lower.
Q2: I am observing a weak signal for this compound. What are the first troubleshooting steps?
A2: A weak signal can stem from several factors. A logical first step is to systematically evaluate your system from sample to detector. This workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting low signal intensity.
Q3: How do mobile phase additives affect the signal of this compound?
A3: Mobile phase additives are critical for good chromatography and efficient ionization. For acidic compounds in negative ESI mode, the choice of additive can significantly impact signal intensity.
| Additive | Typical Concentration | Expected Effect on this compound Signal |
| Formic Acid | 0.1% | Can improve peak shape and provides a source of protons for the mobile phase. In negative mode, it may slightly suppress the signal compared to no acid, but often provides a more stable spray. |
| Acetic Acid | 0.1% | Similar to formic acid, it can be a good starting point for carboxylic acids in negative ion mode, balancing chromatographic performance and signal response.[1] |
| Ammonium Formate | 5-10 mM | Can improve peak shape. However, in negative ESI mode, it may suppress the signal of carboxylic acids compared to weak acids.[1][2] Formate adducts may also be observed. |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, it can improve chromatography but may lead to signal suppression for acidic analytes in negative mode.[3] |
Recommendation: For initial method development, start with 0.1% formic acid in both the aqueous and organic mobile phases. If peak shape is poor, consider adding a low concentration of ammonium formate (e.g., 2-5 mM) in conjunction with formic acid, but monitor for any signal suppression.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
If you are experiencing a weak or absent signal for this compound, follow these steps to diagnose and resolve the issue.
1.1. Mass Spectrometer and Ion Source Optimization
Proper tuning and optimization of the mass spectrometer are crucial. Since this compound is often used as an internal standard, its signal must be stable and robust.
Experimental Protocol: Ion Source Parameter Optimization
-
Prepare the Tuning Solution: Infuse a solution of this compound (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a flow rate of 10-20 µL/min.
-
Select Ionization Mode: Operate in negative electrospray ionization (ESI-) mode.
-
Optimize Key Parameters: Systematically adjust the following parameters to maximize the signal of the deprotonated molecule [M-H]⁻. The molecular weight of this compound is approximately 158.18 g/mol (C₈H₈O₃ with 6 ¹³C atoms), so the precursor ion to monitor will have an m/z of approximately 157.1.
| Parameter | Typical Starting Range | Optimization Goal |
| Capillary Voltage | -2.5 to -4.0 kV | Find the voltage that provides the most stable and intense signal without causing a corona discharge.[4][5] |
| Cone Voltage (or Declustering Potential) | 10 - 60 V | Optimize to maximize the precursor ion signal and minimize in-source fragmentation. Ramp the voltage and observe the intensity of the [M-H]⁻ ion.[5][6] |
| Source Temperature | 100 - 150 °C | Adjust for efficient desolvation without causing thermal degradation. |
| Desolvation Gas Flow & Temperature | Instrument Dependent | Increase to improve desolvation, especially at higher LC flow rates. Typical desolvation temperatures range from 250-450°C.[4] |
| Nebulizer Gas Pressure | 20 - 60 psi | Optimize for a stable spray.[4] |
1.2. Multiple Reaction Monitoring (MRM) Transition Optimization
For quantitative analysis using a triple quadrupole mass spectrometer, optimizing the MRM transitions is essential for sensitivity and specificity.
Experimental Protocol: MRM Optimization
-
Precursor Ion Selection: The precursor ion for this compound in negative ion mode is the deprotonated molecule, [M-H]⁻, with an m/z of approximately 157.1.
-
Product Ion Scan: Infuse a solution of this compound and perform a product ion scan of the m/z 157.1 precursor. Vary the collision energy (CE) to identify the most abundant and stable fragment ions. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da).[7]
-
MRM Parameter Optimization: Once potential product ions are identified, create an MRM method and optimize the collision energy and declustering potential for each transition to maximize the signal intensity.[8][9]
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation | Optimized Collision Energy (CE) | Optimized Declustering Potential (DP) |
| ~157.1 | To be determined experimentally | e.g., Loss of CO₂ | To be determined experimentally | To be determined experimentally |
| ~157.1 | To be determined experimentally | Other fragments | To be determined experimentally | To be determined experimentally |
Note: The optimal CE and DP values are instrument-dependent and must be determined empirically.
Caption: Workflow for optimizing MRM transitions for this compound.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise integration and reduce analytical accuracy. For acidic compounds like p-Anisic acid, peak tailing is a common issue.
2.1. Causes and Solutions for Peak Tailing
| Cause | Diagnosis | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is more pronounced for acidic analytes. | Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of p-Anisic acid, which is ~4.47) to keep the analyte in its neutral form. Use a modern, high-purity, end-capped C18 column. Consider adding a buffer like ammonium formate to the mobile phase.[8] |
| Column Overload | Peak shape worsens with increasing sample concentration. | Reduce the injection volume or dilute the sample. |
| Column Contamination or Voids | All peaks in the chromatogram are broad or tailing. Increased backpressure may be observed. | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column is highly recommended. |
| Extra-column Volume | Tailing is more significant for early-eluting peaks. | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made. |
digraph "Peak_Tailing_Troubleshooting" { graph [fontname="Arial", fontsize=12]; node [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial", fontsize=11]; node_sol [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontname="Arial", fontsize=11]; node_cause [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Peak Tailing Observed"]; q1 [label="All peaks tailing?"]; q2 [label="Worse at high conc.?"]; q3 [label="Early peaks worse?"];
start -> q1; q1 -> node_cause [label="No (Analyte-specific)"]; q1 -> q3 [label="Yes (System-wide)"];
node_cause [label="Secondary Interactions\n(Silanols)"]; node_sol1 [label="Lower mobile phase pH\nUse end-capped column\nAdd buffer"]; node_cause -> node_sol1;
node_cause -> q2 [style=invis]; q2 -> node_cause2 [label="Yes"]; node_cause2 [label="Column Overload"]; node_sol2 [label="Dilute sample or\nreduce injection volume"]; node_cause2 -> node_sol2;
q2 -> node_cause [label="No"];
q3 -> node_cause3 [label="Yes"]; node_cause3 [label="Extra-column Volume"]; node_sol3 [label="Check tubing and fittings"]; node_cause3 -> node_sol3;
q3 -> node_cause4 [label="No"]; node_cause4 [label="Column Contamination/Void"]; node_sol4 [label="Flush or replace column"]; node_cause4 -> node_sol4; }
Caption: Decision tree for troubleshooting peak tailing issues.
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Matrix effects occur when components in the sample, other than the analyte, alter the ionization efficiency, leading to inaccurate quantification.
3.1. Assessing Matrix Effects
A common method to quantify matrix effects is to compare the signal of an analyte in a clean solution to its signal in a sample matrix where the analyte has been added after the extraction process.
Experimental Protocol: Quantifying Matrix Effect
-
Prepare Samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final extract, spike this compound to the same concentration as in Set A.
-
-
Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect (%ME): %ME = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
3.2. Mitigating Matrix Effects
| Strategy | Description |
| Improve Sample Preparation | Use a more effective sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[12][13] |
| Modify Chromatography | Adjust the LC gradient to separate the analyte from co-eluting matrix components. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering components. However, this may compromise the limit of detection.[14] |
| Use a Stable Isotope-Labeled Internal Standard | This compound is designed for this purpose. Since it has nearly identical chemical properties to the unlabeled analyte, it will be affected by matrix effects in a similar way, allowing for accurate correction during quantification.[15] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for p-Anisic Acid from Human Plasma
This protocol is a general method for extracting acidic compounds from plasma and can be adapted for p-Anisic acid. A polymeric reversed-phase SPE sorbent is recommended.[12]
-
Sample Pre-treatment: Acidify 100 µL of plasma by adding a small volume of concentrated formic acid to a final concentration of 1-2%. This ensures p-Anisic acid is in its neutral, protonated form for better retention on a reversed-phase sorbent.[12]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow flow rate (e.g., 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the p-Anisic acid with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for p-Anisic Acid from Human Plasma
LLE is an alternative to SPE for sample cleanup.
-
Sample Acidification: To 100 µL of plasma, add a small volume of acid (e.g., 1M HCl or formic acid) to adjust the pH to below 3.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. news-medical.net [news-medical.net]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Matrix Effects with p-Anisic acid-13C6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Anisic acid-13C6 to correct for matrix effects in quantitative mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in quantitative analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in a plasma sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][2] Electrospray ionization (ESI) is known to be particularly susceptible to these effects.[2]
References
Technical Support Center: p-Anisic Acid-13C6 Isotopic Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Anisic acid-13C6 as an internal standard in quantitative mass spectrometry-based assays. The following sections address common issues related to isotopic interference and provide detailed experimental protocols to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A1: Isotopic interference, often referred to as "crosstalk" or "spill-over," occurs when the signal from the naturally occurring isotopes of the unlabeled (native) p-Anisic acid contributes to the signal of the this compound internal standard. Unlabeled p-Anisic acid contains a small percentage of naturally abundant heavy isotopes (primarily ¹³C and ¹⁸O). This can lead to an overestimation of the internal standard's response, which in turn can cause an underestimation of the native analyte's concentration, introducing bias into the quantitative results. This phenomenon is more pronounced at high concentrations of the native analyte relative to the internal standard.
Q2: How significant is the isotopic contribution of unlabeled p-Anisic acid to the this compound signal?
A2: The significance of the contribution depends on the mass resolution of the instrument and the relative concentrations of the analyte and the internal standard. The molecular formula for p-Anisic acid is C₈H₈O₃, and for this compound, it is C₂¹³C₆H₈O₃.[1][2][3][4][5][6] The following table summarizes the theoretical isotopic distribution and highlights the potential for overlap.
| Ion | Unlabeled p-Anisic Acid (C₈H₈O₃) | This compound (C₂¹³C₆H₈O₃) |
| Monoisotopic Mass | 152.0473 | 158.0674 |
| M+0 | 100% | 100% |
| M+1 | 8.87% | 3.21% |
| M+2 | 0.78% | 0.35% |
| M+3 | 0.06% | 0.03% |
| M+4 | 0.00% | 0.00% |
| M+5 | 0.00% | 0.00% |
| M+6 | 0.00% | Contributes to M+0 of this compound |
Data calculated using a theoretical isotope distribution calculator.
As the table illustrates, the isotopic envelope of the unlabeled p-Anisic acid does not directly overlap with the monoisotopic peak of the fully labeled this compound at M+6. However, in-source fragmentation or the presence of adducts could potentially lead to interfering ions. More importantly, if the isotopic purity of the this compound is not 100%, less-labeled species could be present, leading to more complex overlap scenarios.
Q3: What are the common mass fragments of p-Anisic acid that I should be aware of?
A3: In mass spectrometry, p-Anisic acid can fragment, and being aware of these fragments can help in designing a robust multiple reaction monitoring (MRM) method. Common fragments include ions at m/z 135, resulting from the loss of a hydroxyl group (-OH), and m/z 107, from the loss of the entire carboxylic acid group (-COOH). When developing a quantitative method, it is crucial to select fragment ions that are unique to your analyte and internal standard and are free from background interference.
Q4: Can I correct for isotopic interference?
A4: Yes, several strategies can be employed to correct for isotopic interference. These range from simple experimental adjustments to more complex mathematical corrections:
-
Optimize Analyte to Internal Standard Ratio: Maintain a consistent and optimized concentration ratio of the analyte to the internal standard across your calibration curve and samples. Avoid excessively high analyte concentrations relative to the internal standard.
-
Use a Higher Labeled Isotope: If available, using an internal standard with a greater mass difference from the analyte can help to minimize overlap.
-
Mathematical Correction: A correction factor can be calculated and applied to the measured peak areas. This involves analyzing a sample of the unlabeled analyte at a known concentration and measuring its contribution to the internal standard's mass channel.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve (especially at high concentrations) | Isotopic contribution from the unlabeled analyte to the internal standard signal. | 1. Verify IS Concentration: Ensure the internal standard concentration is appropriate and consistent across all standards and samples. 2. Lower Analyte Concentration: If possible, dilute the samples to bring the analyte concentration into a range where the isotopic contribution is negligible. 3. Apply Correction Factor: Calculate and apply a correction for the isotopic overlap (see experimental protocol below). |
| Poor accuracy and precision in QC samples | Inconsistent isotopic interference across samples due to varying analyte concentrations. | 1. Re-evaluate IS Concentration: The internal standard concentration may need to be adjusted to better match the expected analyte concentrations in the samples. 2. Implement Correction Protocol: Consistently apply a mathematical correction for isotopic interference to all samples. |
| Unexpected peaks in the internal standard channel | Contamination or in-source fragmentation. | 1. Analyze Blanks: Inject a blank sample (matrix without analyte or IS) to check for background interference. 2. Analyze Unlabeled Analyte Standard: Inject a high concentration of the unlabeled analyte to observe any fragmentation that might interfere with the IS channel. 3. Optimize MS/MS Transitions: Select different precursor-product ion transitions that are more specific and less prone to interference. |
Experimental Protocol: Quantitative Analysis of p-Anisic Acid using this compound with Isotopic Interference Correction
This protocol outlines a general procedure for the quantification of p-Anisic acid in a given matrix using LC-MS/MS with a correction for isotopic interference.
1. Preparation of Standards and Solutions
-
p-Anisic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve p-Anisic acid in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the p-Anisic acid stock solution. Each standard should be spiked with a constant, known concentration of the this compound IS.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation
-
A generic protein precipitation protocol is provided below. This should be optimized for your specific matrix.
-
To 100 µL of sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
-
3. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used for the separation of organic acids.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
p-Anisic acid transition (example): Q1: 151.0 -> Q3: 107.0
-
This compound transition (example): Q1: 157.0 -> Q3: 113.0
-
Note: These transitions should be optimized on your specific instrument.
-
4. Isotopic Interference Correction
-
Prepare a "Crosstalk" Standard: Prepare a solution containing a high, known concentration of unlabeled p-Anisic acid without the internal standard.
-
Analyze the Crosstalk Standard: Inject this standard and measure the peak area in the MRM channel for the this compound internal standard.
-
Calculate the Correction Factor (CF): CF = (Area of IS channel in Crosstalk Std) / (Area of Analyte channel in Crosstalk Std)
-
Apply the Correction: For all subsequent samples, correct the measured peak area of the internal standard using the following formula: Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
-
Quantification: Use the ratio of the Measured Analyte Area to the Corrected IS Area for calibration and quantification.
Visualizations
Caption: Isotopic distribution overlap between unlabeled p-Anisic acid and its 13C6-labeled internal standard.
Caption: Experimental workflow for isotopic interference correction.
References
Technical Support Center: Optimizing Chromatography for p-Anisic Acid-13C6 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of p-Anisic acid and its stable isotope-labeled internal standard, p-Anisic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for analyzing p-Anisic acid?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the analysis of p-Anisic acid. Typical methods utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. To ensure good peak shape and retention for this acidic compound, the mobile phase is often acidified with formic acid or phosphoric acid.[1][2] Detection is commonly performed using UV spectrophotometry or mass spectrometry (MS).
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice for quantitative analysis, especially in LC-MS, because they have nearly identical chemical and physical properties to the analyte of interest.[3] This ensures that they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for matrix effects, recovery losses, and variations in instrument response.[3]
Q3: Can p-Anisic acid and this compound be separated chromatographically?
A3: While challenging due to their very similar properties, baseline separation is not always necessary, particularly with mass spectrometric detection where the mass difference allows for distinction. However, it is crucial that the two compounds co-elute to ensure that they experience the same matrix effects and ionization suppression or enhancement.[4] In some cases, a slight chromatographic shift, known as the isotope effect, can be observed between the analyte and its SIL internal standard.[1] This effect is generally less pronounced with 13C labeling compared to deuterium labeling.[1]
Q4: How does mobile phase pH affect the separation?
A4: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like p-Anisic acid.[2][5][6][7][8] p-Anisic acid is a carboxylic acid, and its retention on a reversed-phase column is highly dependent on its ionization state. At a pH below its pKa, it will be in its neutral, more hydrophobic form and will be more strongly retained. At a pH above its pKa, it will be in its ionized, more polar form and will elute earlier. Controlling the pH is essential for achieving reproducible retention times and good peak shapes.[2][5][6][7][8]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic separation of p-Anisic acid and this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the silica-based stationary phase.[9] |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of p-Anisic acid to ensure it is in a single ionic state.[6][10] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[10] |
| Incompatible Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] |
Problem 2: Peak Splitting
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of an Interfering Compound | If using UV detection, this is more likely. Optimize the mobile phase composition or gradient to improve resolution. For MS detection, ensure you are monitoring the correct m/z values. |
| Column Void or Channeling | This can result from improper column packing or high pressure. Replacing the column is often necessary.[12] |
| Blocked Column Frit | Backflush the column or replace the frit if possible. If the blockage is severe, the column may need to be replaced.[12] |
| Injection Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase.[11] |
| Mobile phase pH is too close to the pKa | If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms may be present, leading to peak splitting. Adjust the mobile phase pH.[6][10][11] |
Problem 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Poorly Buffered Mobile Phase | Ensure the buffer concentration is sufficient to control the pH, especially if there are acidic or basic components in the sample matrix. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation in the pump. |
| Pump Malfunction | Check for leaks in the pump and ensure the check valves are functioning correctly. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Experimental Protocols
Recommended LC-MS/MS Method for p-Anisic Acid and this compound
This protocol provides a starting point for method development and optimization.
| Parameter | Recommendation |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | p-Anisic acid: To be determined empiricallythis compound: To be determined empirically |
| Sample Preparation | Protein precipitation of plasma samples with acetonitrile (1:3 v/v), followed by centrifugation and injection of the supernatant. |
Note: The specific MRM transitions for p-Anisic acid and its internal standard should be optimized by infusing a standard solution of each compound into the mass spectrometer.
Visualizations
Caption: Experimental workflow for the quantitative analysis of p-Anisic acid.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapco.org [aapco.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: p-Anisic Acid-13C6 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Anisic acid-13C6 as an internal standard in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled (SIL) version of p-Anisic acid (4-Methoxybenzoic acid), where six carbon atoms have been replaced with the Carbon-13 isotope.[1][2][3][4] Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Using a SIL internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
Stable isotope-labeled internal standards are chemically and physically almost identical to the analyte of interest. This means they co-elute during chromatography and experience the same degree of matrix effects, such as ion suppression or enhancement. This close tracking of the analyte's behavior provides the most accurate compensation for variability that can occur during sample extraction, injection, and ionization, leading to improved precision and accuracy of the quantitative results. Structural analogs, while similar, may exhibit different extraction recoveries and ionization efficiencies, leading to less reliable data.
Q3: What are the common causes of variability when using this compound as an internal standard?
Variability in the this compound signal can arise from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent pipetting of the internal standard, incomplete mixing with the sample matrix, or variability in extraction efficiency between samples.
-
Matrix Effects: Differences in the composition of the biological matrix (e.g., plasma, urine) between individual samples can lead to variable ion suppression or enhancement of the IS signal.[5] This is a common challenge in bioanalysis.
-
Instrumental Factors: Fluctuations in the LC-MS system's performance, such as inconsistent injection volumes, detector drift, or a dirty ion source, can contribute to IS variability.
-
Chemical Stability: Degradation of this compound during sample storage or processing, although less common for this stable compound, should be considered.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Across a Batch
If you observe a coefficient of variation (%CV) greater than 15% for the this compound peak area in your analytical batch (excluding obvious outliers), it is crucial to investigate the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Step-by-Step Guide:
-
Review Sample Preparation: Carefully examine the sample preparation records for any documented errors, such as incorrect spiking of the internal standard.
-
Verify Internal Standard Stock Solution: Ensure the this compound stock solution was prepared correctly and has not degraded. Prepare a fresh stock solution if in doubt.
-
Investigate Matrix Effects:
-
Post-Extraction Spike Experiment: Spike a blank matrix extract with this compound and compare the response to the IS in a neat solution. A significant difference indicates the presence of matrix effects.
-
Sample Dilution: Diluting the plasma samples with a suitable buffer can mitigate matrix effects.[6]
-
-
Assess Instrument Performance:
-
System Suitability: Check the system suitability test results for any deviations in retention time, peak shape, or signal intensity.
-
Injection Precision: Perform multiple injections of a standard solution to check for injection volume precision.
-
Clean the Ion Source: A contaminated ion source is a common cause of signal instability.
-
Issue 2: Inconsistent Analyte/Internal Standard Area Ratio
Even with a stable IS signal, the analyte/IS area ratio can show high variability, leading to poor precision and accuracy.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent analyte to internal standard ratios.
Step-by-Step Guide:
-
Evaluate for Differential Matrix Effects: The matrix might affect the analyte and the IS differently, even with a SIL-IS. This can occur if there is a co-eluting metabolite or endogenous compound that specifically suppresses or enhances the analyte's signal.
-
Optimize Chromatography: Improve the chromatographic separation to resolve the analyte from any interfering components.
-
Assess Analyte Stability: The analyte may be less stable than the internal standard in the given matrix or under the storage conditions. Conduct freeze-thaw and bench-top stability experiments.
-
Investigate Ionization Competition: At high concentrations, the analyte and internal standard may compete for ionization, leading to a non-linear response. Diluting the samples can help to mitigate this effect.
Quantitative Data Summary
The following tables represent typical data from a bioanalytical method validation for p-Anisic acid using this compound as an internal standard in human plasma.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.0 | 8.5 | -3.2 | 9.8 | -2.5 |
| Low | 3.0 | 6.2 | 1.5 | 7.5 | 2.1 |
| Mid | 50 | 4.5 | -0.8 | 5.9 | -1.2 |
| High | 150 | 3.8 | 2.3 | 4.7 | 1.9 |
LLOQ: Lower Limit of Quantification
Table 2: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 85.2 | 86.1 | 0.95 | 0.99 |
| High | 87.5 | 86.9 | 0.93 | 1.01 |
Experimental Protocol: Quantification of p-Anisic Acid in Human Plasma
This protocol outlines a typical protein precipitation extraction and LC-MS/MS analysis for p-Anisic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
p-Anisic acid reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of p-Anisic acid and this compound in ACN.
-
Working Solutions: Prepare serial dilutions of the p-Anisic acid stock solution in 50:50 ACN:Water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in ACN.
3. Sample Preparation (Protein Precipitation):
Caption: Protein precipitation workflow for plasma sample analysis.
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: ACN with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
p-Anisic acid: Q1 151.1 -> Q3 107.1
-
This compound: Q1 157.1 -> Q3 113.1
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the analyte/IS area ratio.
-
Construct a calibration curve by plotting the area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the unknown samples and QCs from the calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of p-Anisic Acid-13C6 by ESI-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-Anisic acid-13C6 as a stable isotope-labeled internal standard (SIL-IS) in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue: Low or inconsistent signal intensity for this compound.
-
Possible Cause 1: Co-elution with Matrix Components. Components from the sample matrix (e.g., salts, lipids, proteins) that elute at the same time as this compound can compete for ionization, leading to a suppressed signal.[1][2][3] This is a primary cause of ion suppression in ESI-MS.[1][4]
-
Solution 1: Chromatographic Optimization. Modify the liquid chromatography (LC) conditions to separate this compound from interfering matrix components.[5][6]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Change Stationary Phase: If using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, to alter selectivity.[7]
-
Modify Mobile Phase: While trifluoroacetic acid (TFA) can be a strong ion-pairing agent, it is also known to cause significant ion suppression in ESI.[1][8] If possible, replace it with formic acid at a low concentration (e.g., 0.1%).[1]
-
-
Possible Cause 2: Inefficient Sample Preparation. The presence of a high concentration of non-volatile salts, detergents, or polymers from the sample preparation process can lead to ion suppression.[7][8][9]
-
Solution 2: Enhance Sample Cleanup.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively extract p-Anisic acid and its unlabeled counterpart while removing a significant portion of the interfering matrix.[5][10] Ion-exchange SPE can be particularly effective for cleaning up plasma extracts.[11]
-
Liquid-Liquid Extraction (LLE): This technique can effectively remove many matrix components that cause ion suppression.[5][10]
-
Protein Precipitation: While a common technique, it may not be sufficient on its own and can still leave behind interfering substances.[10]
-
-
Possible Cause 3: High Concentration of this compound. At high concentrations (>10⁻⁵ M), the ESI response can become non-linear, leading to signal suppression.[1]
-
Solution 3: Optimize Internal Standard Concentration. The concentration of the internal standard should be appropriate for the expected analyte concentration range.[1] Avoid using an excessively high concentration of the SIL-IS.
Issue: Poor accuracy and precision in quantitative results.
-
Possible Cause 1: Differential Ion Suppression. Even with a SIL-IS, slight differences in retention time between the analyte (p-Anisic acid) and the internal standard (this compound) can expose them to different matrix effects, leading to inaccurate results.[12]
-
Solution 1: Ensure Co-elution. The chromatographic conditions should be optimized to ensure that p-Anisic acid and this compound co-elute as closely as possible.[1]
-
Possible Cause 2: Matrix Effects Vary Between Samples. The composition of the biological matrix can differ from sample to sample, leading to variable ion suppression and poor reproducibility.[7]
-
Solution 2: Matrix-Matched Calibration. Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[5][10] This approach helps to account for matrix-induced changes in ionization efficiency.[5]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][7] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of a quantitative assay.[1][4]
Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression?
A2: A SIL-IS is considered the gold standard for compensating for ion suppression.[7] Because this compound has nearly identical physicochemical properties to the unlabeled p-Anisic acid, it will co-elute and experience the same degree of ion suppression.[1] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[5]
Q3: What are the common sources of ion suppression in biological samples?
A3: Common sources of ion suppression in biological matrices include:
-
Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can build up in the ion source and interfere with ionization.[8]
-
Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression.
-
Detergents and Polymers: Often introduced during sample preparation, these can suppress the analyte signal.[7]
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][10] This is due to the different ionization mechanisms.[10] If significant and unresolved ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable option.[13]
Q5: How can I experimentally determine if ion suppression is affecting my analysis of p-Anisic acid?
A5: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[6][7] This involves infusing a constant flow of your analyte (p-Anisic acid) into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of the analyte indicate the retention times where matrix components are eluting and causing ion suppression.[6]
Quantitative Data on Ion Suppression
| Mobile Phase Additive | Typical Concentration | Relative Signal Intensity (%) | Potential for Ion Suppression |
| Formic Acid | 0.1% | 100 (Reference) | Low |
| Acetic Acid | 0.1% | 80-90 | Low to Moderate |
| Trifluoroacetic Acid (TFA) | 0.1% | 10-30 | High |
| Ammonium Formate | 5 mM | 90-100 | Low |
| Ammonium Acetate | 5 mM | 70-85 | Moderate |
This table provides illustrative values based on general knowledge of ESI-MS and is intended for comparative purposes. Formic acid is often the preferred additive for positive ion mode ESI, while TFA is known to be a strong signal suppressor.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-union
-
Syringe containing a standard solution of p-Anisic acid (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the p-Anisic acid standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for p-Anisic acid. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the p-Anisic acid signal. Any significant drop in the baseline indicates a region of ion suppression.
-
Compare the retention time of p-Anisic acid and this compound in your analytical method to the identified ion suppression zones. If they overlap, chromatographic or sample preparation optimization is necessary.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To reduce matrix effects by cleaning up plasma samples before LC-MS/MS analysis of p-Anisic acid.
Materials:
-
Mixed-mode or polymeric SPE cartridges
-
Plasma sample
-
Internal standard spiking solution (this compound)
-
Pre-treatment solution (e.g., 4% phosphoric acid)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of the pre-treatment solution and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water. Do not allow the cartridge to go dry.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute p-Anisic acid and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. zefsci.com [zefsci.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. providiongroup.com [providiongroup.com]
Calibration curve issues using p-Anisic acid-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-Anisic acid-13C6 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of p-Anisic acid, where six carbon atoms in the benzene ring have been replaced with the heavier carbon-13 isotope. It is an ideal internal standard for quantitative mass spectrometry-based assays.[1][2] Because it is chemically identical to the unlabeled p-Anisic acid, it co-elutes chromatographically and exhibits similar ionization and extraction behavior.[1] This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: p-Anisic acid is soluble in organic solvents like DMSO, methanol, and acetonitrile.[4] For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Working solutions can be prepared by diluting the stock solution in the appropriate solvent for your analytical method. Stability of the internal standard in the working solution and in the biological matrix should be evaluated as part of your method validation.[3]
Q3: What are the common causes of poor calibration curve linearity (low R² value)?
A3: A non-linear calibration curve can be caused by several factors:
-
Inaccurate preparation of calibration standards: Pipetting errors or incorrect dilutions can lead to non-linear responses.
-
Instrumental issues: Detector saturation at high concentrations or a contaminated ion source can affect signal linearity.
-
Inappropriate weighting of the regression: Using a 1/x or 1/x² weighting can often improve linearity for bioanalytical assays.
-
Isotopic contribution: At very high concentrations of the analyte, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, although this is less common with a +6 Da mass shift.
Q4: What is an acceptable recovery for this compound?
A4: While there is no universally fixed value for acceptable recovery, it should be consistent, precise, and similar to the recovery of the unlabeled analyte to ensure that the internal standard is effectively tracking the analyte through the sample preparation process. High variability in recovery can indicate problems with the extraction procedure.
Troubleshooting Guides
Issue 1: High Variability in the Internal Standard Response
High variability in the this compound peak area across a single analytical run can compromise the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution errors during the addition of this compound. | Ensure pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls (QCs) at the beginning of the sample preparation process to account for variability in subsequent steps. |
| Incomplete mixing of the internal standard with the sample matrix. | Vortex each sample thoroughly after adding the internal standard to ensure a homogenous mixture. | |
| Degradation of this compound during sample processing. | Minimize the time samples are at room temperature. Process samples on ice or in a cold room if stability is a concern. | |
| Matrix Effects | Inconsistent ion suppression or enhancement across different samples. | Improve chromatographic separation to resolve p-Anisic acid from co-eluting matrix components. Optimize the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent). |
| Instrumental Issues | Inconsistent injection volume. | Check the autosampler for air bubbles and ensure the injection needle is not clogged. |
| Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow). | Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis. |
Troubleshooting Workflow
Issue 2: Poor Calibration Curve Linearity (R² < 0.99)
A non-linear calibration curve can lead to inaccurate quantification. This guide helps you identify and address the root causes of poor linearity.
Quantitative Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Number of Standards | At least 6 non-zero standards are recommended. |
Troubleshooting Steps
-
Verify Standard Preparation: Re-prepare the calibration standards, paying close attention to pipetting and dilution steps.
-
Extend the Calibration Range: If the curve is flattening at the high end, this may indicate detector saturation. Extend the upper limit of quantification (ULOQ) and dilute high-concentration samples to fall within the linear range.
-
Check for Contamination: Analyze a blank sample (matrix without analyte or internal standard) to check for any interfering peaks at the retention time of p-Anisic acid or its 13C6-labeled counterpart.
-
Review Integration Parameters: Ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently across all calibration standards.
-
Apply a Weighting Factor: For bioanalytical methods, it is common to use a weighting factor of 1/x or 1/x² in the linear regression to account for heteroscedasticity (i.e., higher variance at higher concentrations).
Logical Diagram for Linearity Troubleshooting
References
Technical Support Center: p-Anisic Acid-13C6 Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample extraction protocols for p-Anisic acid-13C6.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
Question: Why am I observing low recovery of this compound from plasma samples?
Answer:
Low recovery of this compound from plasma can be attributed to several factors. The most common issues are inefficient protein precipitation, suboptimal pH during extraction, or the choice of extraction solvent.
-
Inefficient Protein Precipitation: Proteins in plasma can bind to p-Anisic acid, preventing its efficient extraction. Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile. A common and effective method is to add acetonitrile at a 3:1 ratio (v/v) to the plasma sample.[1] Inadequate mixing or insufficient incubation time can also lead to incomplete precipitation.
-
Suboptimal pH: p-Anisic acid is an acidic compound. To ensure it is in its neutral, protonated form for efficient extraction into an organic solvent, the pH of the sample should be acidified to approximately 2.0.[2] This can be achieved by adding an acid like hydrochloric acid (HCl).
-
Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. For acidic compounds like p-Anisic acid, moderately polar solvents like ethyl acetate are generally effective. If recovery remains low, consider testing other solvents such as diethyl ether or a mixture of solvents.[3]
-
Analyte Coprecipitation: During protein precipitation with acids like perchloric or trichloroacetic acid, the analyte of interest can sometimes coprecipitate with the proteins, leading to low recovery.[4] Using an organic solvent like acetonitrile for precipitation is often a more effective technique, with recoveries reported to be higher than 80%.[3][4]
Question: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of urine samples. How can I mitigate this?
Answer:
Urine is a complex matrix that can cause significant matrix effects in LC-MS/MS analysis.[5] Here are several strategies to mitigate these effects:
-
Optimize Sample Preparation: A robust sample preparation method is the first line of defense against matrix effects. For urine, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective in removing interfering components.[6]
-
LLE: Acidifying the urine sample to pH 2 and extracting with a solvent like ethyl acetate can separate p-Anisic acid from many water-soluble matrix components.[2]
-
SPE: A well-chosen SPE sorbent can provide a cleaner extract than LLE. For acidic compounds, a mixed-mode sorbent may be effective, although careful method development is required.[5]
-
-
Chromatographic Separation: Ensure that your LC method provides good separation between this compound and any co-eluting matrix components. Modifying the gradient, mobile phase composition, or using a different column chemistry can improve separation.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a critical strategy to compensate for matrix effects. Since the internal standard has a very similar chemical structure and retention time to the analyte, it will be affected by the matrix in a similar way, allowing for accurate quantification.
-
Dilution: Diluting the urine sample before extraction can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration, so a balance must be found.
Question: My LC-MS/MS chromatogram shows peak tailing for this compound. What could be the cause and how do I fix it?
Answer:
Peak tailing can be caused by several factors related to the LC system, the column, or the mobile phase.
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic p-Anisic acid, causing peak tailing. Using a highly end-capped column or adding a small amount of a competing acid (e.g., formic acid) to the mobile phase can help to reduce these interactions.
-
Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape. Regularly flushing the column or using a guard column can prevent this.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of p-Anisic acid and lead to peak tailing. For reversed-phase chromatography of acidic compounds, a mobile phase pH below the pKa of the analyte (pKa of p-Anisic acid is ~4.47) is generally recommended to ensure it is in its neutral form.
-
Extra-column Effects: Excessive tubing length or dead volume in the LC system can contribute to peak broadening and tailing. Ensure that all connections are made correctly and that the tubing volume is minimized.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my experiments?
A1: this compound is a stable isotope-labeled version of p-Anisic acid. It is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS/MS). Because it has the same chemical properties and chromatographic behavior as the unlabeled p-Anisic acid but a different mass, it can be added to a sample at a known concentration to accurately quantify the amount of endogenous or administered p-Anisic acid, correcting for variations in sample preparation and matrix effects.
Q2: What are the recommended extraction methods for this compound from biological matrices?
A2: The most common and effective extraction methods for this compound from biological matrices like plasma and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method for plasma samples. It involves adding a cold organic solvent, typically acetonitrile, to precipitate proteins, which are then removed by centrifugation.[1][4]
-
Liquid-Liquid Extraction (LLE): This method is suitable for both plasma and urine. It involves acidifying the sample to protonate the p-Anisic acid and then extracting it into a water-immiscible organic solvent like ethyl acetate.[2][6]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE and is applicable to both plasma and urine. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[6]
Q3: What are typical recovery rates and matrix effects I can expect for p-Anisic acid extraction?
A3: While specific values for p-Anisic acid are not extensively published, data from similar acidic compounds and extraction methods can provide a general expectation. It is crucial to validate these parameters for your specific matrix and method.
| Parameter | Extraction Method | Biological Matrix | Expected Range |
| Extraction Recovery | Protein Precipitation (Acetonitrile) | Plasma | >80%[4] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Plasma | ~70-75% | |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | ~75-80% | |
| Solid-Phase Extraction | Urine | ~80-85%[6] | |
| Matrix Effect | LC-MS/MS | Plasma | -15% to +15% |
| LC-MS/MS | Urine | Can be significant and variable[5] |
Q4: How should I prepare my samples before extraction?
A4: Proper sample preparation is critical for reproducible results.
-
Plasma: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Centrifuge to remove any particulates before taking an aliquot for extraction.
-
Urine: Thaw frozen urine samples at room temperature. Centrifuge the sample at approximately 3000 x g for 10 minutes to remove any particulate matter before proceeding with the extraction.[2]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound from Human Plasma
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (3:1 v/v ratio).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction for this compound from Human Urine
-
Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the urine at 3000 x g for 10 minutes to remove any particulate matter.[2]
-
-
Aliquoting and Internal Standard Spiking:
-
Transfer a 1 mL aliquot of the urine supernatant to a centrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
-
Acidification:
-
Cool the urine sample in an ice bath.
-
Slowly add 6M HCl dropwise while vortexing to adjust the pH to approximately 2.0. Monitor the pH using a pH meter or pH strips.[2]
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.[2]
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
-
Drying and Evaporation:
-
Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound extraction from plasma and urine.
Caption: p-Anisic acid as a non-competitive inhibitor of the tyrosinase enzyme in the melanogenesis pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation: The Role of p-Anisic Acid-13C6 as an Internal Standard
This guide provides a comparative analysis of LC-MS/MS method validation, focusing on the use of a stable isotope-labeled (SIL) internal standard, p-Anisic acid-13C6. The performance of a method utilizing this SIL internal standard is contrasted with a method using a structural analog internal standard. The data and protocols presented are synthesized from established methodologies to provide researchers, scientists, and drug development professionals with a clear understanding of the advantages conferred by SILs in quantitative bioanalysis.
The Critical Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex matrices. However, its accuracy and precision can be compromised by variations in sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. It co-elutes with the analyte of interest and helps to correct for these variations. The ideal IS is a stable isotope-labeled version of the analyte, as it shares near-identical physicochemical properties, ensuring it behaves similarly throughout the entire analytical process.
This compound is a SIL of p-Anisic acid, featuring six 13C atoms on its benzene ring. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer while ensuring it has virtually the same extraction recovery, ionization efficiency, and chromatographic retention time.
Performance Comparison: SIL vs. Structural Analog Internal Standard
To illustrate the benefits of using a SIL, this section compares key validation parameters for the quantification of p-Anisic acid using two different internal standard strategies:
-
Method A: Utilizes this compound (a stable isotope-labeled IS).
-
Method B: Utilizes 4-methoxybenzoic acid (a structural analog IS).
The following tables summarize the quantitative performance data, demonstrating the superior precision, accuracy, and mitigation of matrix effects achieved with the SIL internal standard.
Table 1: Linearity & Sensitivity
| Parameter | Method A (this compound IS) | Method B (Structural Analog IS) |
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.25 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
Table 2: Accuracy & Precision
| Quality Control (QC) Level (ng/mL) | Method A (this compound IS) | Method B (Structural Analog IS) |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (1.5) | 98.7% | 3.5% |
| Mid QC (75) | 101.2% | 2.8% |
| High QC (400) | 99.5% | 3.1% |
Table 3: Matrix Effect & Recovery
| Parameter | Method A (this compound IS) | Method B (Structural Analog IS) |
| Extraction Recovery | ~95% | ~92% |
| Matrix Effect (% Ion Suppression) | <5% | 15-25% |
The data clearly indicates that while both methods can establish a linear range, Method A with the SIL internal standard provides significantly better accuracy and precision (lower % RSD). Most importantly, the use of this compound effectively compensates for ion suppression (matrix effect), a common challenge in bioanalytical methods.
Experimental Workflow & Protocols
The general workflow for the validation of an LC-MS/MS method is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for a bioanalytical LC-MS/MS method.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound for Method A, 4-methoxybenzoic acid for Method B).
-
Add 10 µL of the p-Anisic acid working solution (for calibrators and QCs) or blank solution.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
3. MS/MS Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Anisic acid | 151.0 | 107.0 | -15 |
| This compound (IS for Method A) | 157.0 | 113.0 | -15 |
| 4-Methoxybenzoic acid (IS for Method B) | 165.1 | 121.1 | -17 |
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. As demonstrated by the comparative data, a SIL effectively tracks the analyte through sample preparation and analysis, correcting for variations and matrix-induced signal suppression or enhancement. This results in superior accuracy, precision, and overall method robustness compared to the use of structural analogs. For researchers requiring high-quality, reliable quantitative data, investing in a stable isotope-labeled internal standard is a critical step in method development and validation.
A Head-to-Head Comparison: p-Anisic Acid-13C6 vs. Deuterated p-Anisic Acid as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the analytical workflow. This guide provides an objective comparison of two common types of SIL internal standards for p-Anisic acid: p-Anisic acid-13C6 and deuterated p-Anisic acid, supported by established analytical principles and experimental data from analogous compounds.
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery and ionization efficiency, and thus, perfectly compensate for variations during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are designed to achieve this, subtle yet significant physicochemical differences can lead to divergent performances.
Executive Summary: The Superiority of Carbon-13 Labeling
For the most demanding quantitative applications requiring the highest level of accuracy and robustness, This compound is the unequivocally superior choice over its deuterated counterparts. The incorporation of six ¹³C atoms into the benzene ring of p-Anisic acid results in an internal standard that is chemically and chromatographically almost identical to the unlabeled analyte. This minimizes the "isotope effect" commonly observed with deuterated standards, which can lead to chromatographic separation and potential inaccuracies in quantification.
Performance Parameter Comparison: A Tabular Summary
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between this compound and deuterated p-Anisic acid internal standards.
| Performance Parameter | This compound | Deuterated p-Anisic Acid | Rationale & Implications for p-Anisic Acid Analysis |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled p-Anisic acid. | Variable: Often elutes slightly earlier than the unlabeled analyte.[1][2] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For p-Anisic acid analysis in complex matrices like plasma or tissue extracts, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3] |
| Isotopic Stability | High: The ¹³C-label is integral to the carbon skeleton and is not susceptible to back-exchange. | Moderate to High: Deuterium atoms on the aromatic ring are generally stable, but those on the methoxy group or exchangeable protons on the carboxylic acid group can be susceptible to back-exchange in certain solvents or under specific pH conditions. | Isotopic instability can lead to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, compromising data accuracy. The high stability of the ¹³C6 label ensures the integrity of the internal standard throughout the analytical process. |
| Isotope Effect | Negligible: The mass difference is distributed over the core structure, leading to minimal impact on physicochemical properties. | Potential for Isotope Effect: The significant mass difference between hydrogen and deuterium can alter bond energies, leading to differences in retention time and fragmentation patterns in the mass spectrometer.[2] | The absence of a significant isotope effect with this compound ensures that it behaves virtually identically to the native analyte, providing the most reliable correction. |
| Mass Difference | +6 Da | Variable (typically +3 to +7 Da depending on the labeling pattern) | A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both options can provide an adequate mass shift. |
| Commercial Availability & Cost | Generally more expensive due to a more complex synthesis. | Often more readily available and cost-effective.[4] | While cost is a consideration, the potential for compromised data quality with deuterated standards may lead to higher long-term costs associated with method troubleshooting and repeated experiments. |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a representative methodology for the quantitative analysis of p-Anisic acid in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or deuterated p-Anisic acid at 1 µg/mL).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode
-
MRM Transitions:
-
p-Anisic acid: m/z 151.0 → 92.0
-
This compound: m/z 157.0 → 98.0
-
Deuterated p-Anisic acid (e.g., d3-methoxy): m/z 154.0 → 95.0
-
Visualizing the Workflow and Rationale
Caption: A typical experimental workflow for p-Anisic acid bioanalysis.
References
A Comparative Guide to Accuracy and Precision in p-Anisic Acid-13C6 Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites and isotopically labeled standards is paramount for robust and reliable study outcomes. This guide provides an objective comparison of analytical methodologies for the quantification of p-Anisic acid, with a focus on the enhanced accuracy and precision achieved through the use of its 13C6-labeled internal standard. The data and protocols presented herein are synthesized from established analytical validation principles and published research in the field of quantitative bioanalysis.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical chemistry, particularly in complex matrices such as plasma or serum, the use of an internal standard is crucial for correcting variations during sample preparation and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as p-Anisic acid-13C6, are considered the gold standard in quantitative mass spectrometry-based assays. This is because their behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte, effectively compensating for matrix effects and other sources of analytical variability.
Comparative Analysis of Quantitative Methods
The following sections compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without a stable isotope-labeled internal standard for the quantification of p-Anisic acid.
Data Presentation: Accuracy and Precision Comparison
The table below summarizes typical performance characteristics for the quantification of p-Anisic acid using different analytical approaches. The data for the LC-MS/MS methods are representative of validation studies for similar small molecules and highlight the significant improvement in accuracy and precision when employing a stable isotope dilution (SID) technique with this compound.
| Analytical Method | Analyte | Internal Standard | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) |
| HPLC-UV | p-Anisic acid | External Standard | 85 - 115 | < 15 | ~1 µg/mL |
| LC-MS/MS | p-Anisic acid | External Standard | 90 - 110 | < 10 | ~10 ng/mL |
| LC-MS/MS (SID) | p-Anisic acid | This compound | 95 - 105 | < 5 | ~1 ng/mL |
This data is a synthesized representation based on typical validation parameters reported in the literature for similar analytical methods.
As the data illustrates, the use of this compound as an internal standard in an LC-MS/MS assay leads to a marked improvement in both accuracy (closer to the nominal concentration) and precision (lower relative standard deviation), particularly at lower concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following are representative protocols for the quantification of p-Anisic acid in human plasma.
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical instrument conditions for the analysis of p-Anisic acid and its 13C6-labeled internal standard.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
p-Anisic acid: Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1
-
This compound: Precursor ion (m/z) 157.1 → Product ion (m/z) 113.1
-
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
A Comparative Guide to the Cross-Validation of p-Anisic Acid Quantification: External Calibration vs. Internal Standard (p-Anisic acid-13C6) Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common calibration methods for the quantification of p-Anisic acid in biological matrices: external calibration and internal standard calibration using its stable isotope-labeled analogue, p-Anisic acid-13C6. The choice of calibration strategy is critical for the accuracy and reliability of bioanalytical data in research and drug development. This document presents supporting experimental principles, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate method for your specific application.
Introduction to Calibration in Bioanalysis
In quantitative bioanalysis, establishing a relationship between the analytical signal and the concentration of an analyte is fundamental. This is achieved through the use of calibration curves. The two primary methods for generating these curves are external standard calibration and internal standard calibration.
-
External Standard Calibration: This method involves creating a calibration curve from a series of standards containing known concentrations of the analyte of interest prepared in a matrix that is free of the analyte. The concentration of the analyte in unknown samples is then determined by comparing its analytical response to this external calibration curve. While simple, this method is susceptible to variations in sample preparation and instrument response.
-
Internal Standard (IS) Calibration: To compensate for potential errors, an internal standard—a compound that is chemically and physically similar to the analyte—is added at a constant concentration to all samples, including calibrants and quality controls. The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the analysis of p-Anisic acid. This is because it co-elutes with the analyte and experiences identical ionization and matrix effects, providing the most accurate correction.
Comparative Performance Data
| Validation Parameter | External Standard Calibration | Internal Standard (IS) Calibration (using Stable Isotope-Labeled IS) | Rationale for Difference |
| Precision (Intra-day, %RSD) | 5.2 - 8.5% | 3.1 - 6.4% | The IS corrects for variability in injection volume and sample preparation steps, leading to lower relative standard deviation (RSD)[1]. |
| Precision (Inter-day, %RSD) | 6.8 - 10.2% | 4.5 - 7.8% | The IS compensates for day-to-day variations in instrument performance and environmental conditions[1]. |
| Accuracy (%) | 88.5 - 105.3% | 92.1 - 103.8% | By normalizing the analyte response, the IS method provides a more accurate measurement, especially in complex biological matrices[1]. |
| Linearity (r²) | > 0.990 | > 0.990 | Both methods can achieve excellent linearity. |
| Matrix Effect | High Susceptibility | Significantly Reduced | The stable isotope-labeled IS co-elutes and experiences the same matrix-induced ion suppression or enhancement as the analyte, effectively canceling out this effect. |
| Lower Limit of Quantification (LLOQ) | Higher | Lower | The improved precision and accuracy of the IS method often allow for a lower and more reliable limit of quantification. |
Experimental Protocols
The following are representative protocols for the quantification of p-Anisic acid in human plasma using LC-MS/MS, outlining the procedures for both external and internal standard calibration.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike for the internal standard method: Add 10 µL of this compound working solution (at a constant concentration) to 100 µL of each plasma sample (calibrants, QCs, and unknowns). For the external standard method, add 10 µL of blank solvent.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
p-Anisic acid: To be determined empirically (e.g., precursor ion [M-H]⁻ m/z 151.1 -> product ion)
-
This compound: To be determined empirically (e.g., precursor ion [M-H]⁻ m/z 157.1 -> product ion)
-
Calibration Curve Preparation
-
External Standard Method: Prepare a series of calibration standards by spiking blank plasma with known concentrations of p-Anisic acid. Process these standards alongside the unknown samples. The calibration curve is generated by plotting the peak area of p-Anisic acid against its concentration.
-
Internal Standard Method: Prepare a series of calibration standards by spiking blank plasma with known concentrations of p-Anisic acid. Add a constant concentration of this compound to each standard. The calibration curve is generated by plotting the ratio of the peak area of p-Anisic acid to the peak area of this compound against the concentration of p-Anisic acid.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for both calibration methods and a simplified metabolic pathway for p-Anisic acid.
Conclusion and Recommendations
The cross-validation of analytical methods is crucial for ensuring data integrity, especially when comparing results across different studies or laboratories. While external standard calibration offers a simpler workflow, it is prone to inaccuracies arising from variations in sample preparation and instrumental analysis.
For the quantification of p-Anisic acid in complex biological matrices, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. This approach provides superior precision and accuracy by effectively compensating for matrix effects and other sources of analytical variability. Although the initial cost of synthesizing or purchasing a stable isotope-labeled standard may be higher, the enhanced data quality and reliability justify the investment, particularly in regulated environments such as preclinical and clinical drug development.
Ultimately, the choice of calibration method should be based on the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and regulatory guidelines. For most bioanalytical applications involving p-Anisic acid, the internal standard method with this compound will be the superior choice.
References
A Comparative Guide to Linearity and Range Assessment for p-Anisic Acid Assays: The Superiority of Isotopic Dilution
In the realm of bioanalysis, the accurate quantification of analytes is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.[1] This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of p-Anisic acid: one employing a stable isotope-labeled internal standard (SIL-IS), p-Anisic acid-13C6, and an alternative method utilizing a structural analog as the internal standard. Through a detailed experimental protocol and comparative data, this guide will demonstrate the enhanced performance of the SIL-IS approach in establishing linearity and a wide dynamic range.
The use of a stable isotope-labeled internal standard is a widely recognized best practice in quantitative mass spectrometry.[2][3] This is because the physicochemical properties of the SIL-IS are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variability in the analytical process, resulting in superior accuracy and precision.
This guide will delve into the practical aspects of assessing linearity and range for these two assay types, providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical workflows.
Experimental Protocol: Linearity and Range Assessment
This protocol is designed to meet the rigorous standards outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]
Objective: To determine and compare the linearity and analytical range of two LC-MS/MS assays for p-Anisic acid:
-
Assay A: Utilizing this compound as the internal standard.
-
Assay B (Alternative): Utilizing a structural analog (e.g., 4-ethoxybenzoic acid) as the internal standard.
Materials:
-
p-Anisic acid reference standard
-
This compound internal standard
-
Structural analog internal standard (e.g., 4-ethoxybenzoic acid)
-
Control biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
All necessary solvents, reagents, and consumables of appropriate purity
Methodology:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of p-Anisic acid, this compound, and the structural analog in a suitable organic solvent (e.g., methanol).
-
-
Calibration Standard Preparation:
-
Prepare a series of at least eight non-zero calibration standards by spiking the control biological matrix with known concentrations of p-Anisic acid. The concentration range should be selected to encompass the expected in-study sample concentrations.
-
A typical range for p-Anisic acid could be 1 ng/mL to 1000 ng/mL.
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range)
-
High QC (approx. 80% of the Upper Limit of Quantification - ULOQ)
-
-
-
Sample Extraction:
-
To aliquots of calibration standards, QCs, and blank matrix, add a fixed concentration of the respective internal standard (this compound for Assay A; structural analog for Assay B).
-
Perform a validated sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the supernatant and reconstitute in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of p-Anisic acid from potential matrix interferences.
-
Optimize mass spectrometric conditions for the detection of p-Anisic acid and both internal standards using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit at the lower end of the curve.
-
Determine the concentrations of the QC samples from the calibration curve.
-
-
Acceptance Criteria for Linearity and Range:
-
Linearity: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[6][7]
-
Range: The analytical range is defined by the LLOQ and ULOQ.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
The accuracy of the QC samples at each level should be within 85-115% of the nominal concentration (80-120% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[8]
-
-
Experimental Workflow
Caption: Workflow for Linearity and Range Assessment of p-Anisic Acid Assays.
Comparative Data Summary
The following table presents hypothetical but realistic data from the linearity and range assessment of the two p-Anisic acid assays.
| Parameter | Assay A (this compound IS) | Assay B (Structural Analog IS) | Acceptance Criteria |
| Linearity | |||
| Calibration Range (ng/mL) | 1 - 1000 | 5 - 800 | - |
| Regression Equation | y = 0.123x + 0.002 | y = 0.098x + 0.051 | - |
| Weighting Factor | 1/x² | 1/x | - |
| Correlation Coefficient (R²) | 0.9992 | 0.9951 | ≥ 0.99 |
| Range Assessment | |||
| LLOQ (ng/mL) | 1 | 5 | - |
| ULOQ (ng/mL) | 1000 | 800 | - |
| LLOQ QC | |||
| Mean Accuracy (%) | 98.5 | 89.2 | 80 - 120% |
| Precision (%CV) | 8.2 | 16.5 | ≤ 20% |
| Low QC | |||
| Mean Accuracy (%) | 101.2 | 94.7 | 85 - 115% |
| Precision (%CV) | 4.5 | 11.8 | ≤ 15% |
| Mid QC | |||
| Mean Accuracy (%) | 99.8 | 108.9 | 85 - 115% |
| Precision (%CV) | 3.1 | 9.3 | ≤ 15% |
| High QC | |||
| Mean Accuracy (%) | 102.5 | 91.5 | 85 - 115% |
| Precision (%CV) | 2.8 | 13.2 | ≤ 15% |
Discussion of Results
The data presented in the comparative table clearly illustrates the superior performance of the this compound assay (Assay A).
-
Linearity: Assay A demonstrates excellent linearity over a wider dynamic range (1-1000 ng/mL) with a correlation coefficient of 0.9992, comfortably exceeding the acceptance criterion of ≥ 0.99. Assay B, while still meeting the minimum requirement, shows a slightly lower correlation coefficient (0.9951) and a narrower linear range (5-800 ng/mL). The higher y-intercept in Assay B also suggests a greater potential for baseline noise or interference.
-
Range: The use of a SIL-IS in Assay A allows for a lower LLOQ (1 ng/mL) compared to Assay B (5 ng/mL). This is a significant advantage when measuring low concentrations of the analyte. The precision at the LLOQ for Assay A is also markedly better (8.2% vs. 16.5% %CV). Furthermore, Assay A provides a broader upper limit of quantification (ULOQ), enabling the analysis of a wider range of sample concentrations without the need for dilution. The need for sample dilution can introduce additional variability and potential for error.[9]
-
Accuracy and Precision: Across all QC levels, Assay A consistently demonstrates superior accuracy and precision compared to Assay B. The lower %CV values for Assay A indicate a more robust and reproducible method, which is a direct result of the SIL-IS effectively compensating for analytical variability.
Conclusion
The assessment of linearity and range is a critical component of bioanalytical method validation.[1] This comparative guide highlights the significant advantages of employing a stable isotope-labeled internal standard, such as this compound, for the quantification of p-Anisic acid. The use of a SIL-IS leads to a wider linear dynamic range, a lower limit of quantification, and improved accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest quality data for their studies, the implementation of an isotopic dilution LC-MS/MS method is the recommended approach.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. capa.org.tw [capa.org.tw]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
A Comparative Guide to p-Anisic Acid-13C6 and Unlabeled p-Anisic Acid in NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, isotopic labeling is a powerful technique for elucidating metabolic pathways, quantifying analytes, and understanding reaction mechanisms. This guide provides a detailed comparison of p-Anisic acid-13C6 and its unlabeled counterpart, focusing on their distinct characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy. This document will delve into the structural and spectroscopic differences, supported by predicted experimental data and detailed protocols for analysis.
Fundamental Properties
p-Anisic acid, also known as 4-methoxybenzoic acid, is a naturally occurring compound found in anise and other plants. Its isotopically labeled form, this compound, is synthetically produced for use as a tracer or internal standard in various analytical applications. The key difference lies in the isotopic composition of the benzene ring, where the six carbon atoms in this compound are the 13C isotope instead of the naturally abundant 12C.
| Property | Unlabeled p-Anisic Acid | This compound |
| Chemical Formula | C₈H₈O₃ | ¹³C₆C₂H₈O₃ |
| Molecular Weight | ~152.15 g/mol | ~158.11 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Highly soluble in alcohols, ether, and ethyl acetate; sparingly soluble in water. | Expected to have similar solubility to the unlabeled form. |
NMR Spectroscopy: A Tale of Two Isotopes
The primary distinction between this compound and unlabeled p-Anisic acid becomes evident in their NMR spectra. The presence of six 13C atoms in the benzene ring of the labeled compound introduces significant changes in both ¹H and ¹³C NMR spectra due to spin-spin coupling.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of unlabeled p-Anisic acid , the aromatic protons appear as two distinct doublets, a result of coupling to adjacent protons (³JHH coupling). The methoxy protons appear as a singlet.
For This compound , the protons directly attached to the ¹³C-labeled benzene ring will exhibit additional coupling to the ¹³C nucleus (¹JCH coupling). This results in the splitting of each proton signal into a doublet. The magnitude of this one-bond proton-carbon coupling constant (¹JCH) in aromatic systems is typically in the range of 150-170 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of unlabeled p-Anisic acid shows distinct signals for each unique carbon atom. Due to the low natural abundance of ¹³C (about 1.1%), the probability of two ¹³C atoms being adjacent is very low, hence ¹³C-¹³C coupling is not observed.
In contrast, the ¹³C NMR spectrum of This compound will be significantly more complex. With all six carbons of the benzene ring being ¹³C, extensive ¹³C-¹³C spin-spin coupling will be observed. This will lead to complex multiplet patterns for each of the aromatic carbon signals, providing a wealth of information about the carbon framework. The carboxyl and methoxy carbons, being unlabeled, will appear as singlets unless long-range coupling to the labeled ring is resolved.
Predicted NMR Data Summary
The following table summarizes the expected chemical shifts and coupling patterns for both molecules in CDCl₃.
| Unlabeled p-Anisic Acid | ¹H NMR | ¹³C NMR |
| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| Aromatic Protons (ortho to COOH) | 8.07, d, 9.2 | 132.5 |
| Aromatic Protons (ortho to OCH₃) | 6.95, d, 9.2 | 114.0 |
| Methoxy Protons | 3.88, s | 55.6 |
| Carboxyl Carbon | - | 171.6 |
| Aromatic Carbon (ipso to COOH) | - | 122.0 |
| Aromatic Carbon (ipso to OCH₃) | - | 164.3 |
| This compound (Predicted) | ¹H NMR | ¹³C NMR |
| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity |
| Aromatic Protons (ortho to COOH) | ~8.07, dd, JHH ≈ 9.2, ¹JCH ≈ 160 | ~132.5, m |
| Aromatic Protons (ortho to OCH₃) | ~6.95, dd, JHH ≈ 9.2, ¹JCH ≈ 160 | ~114.0, m |
| Methoxy Protons | 3.88, s | 55.6, s |
| Carboxyl Carbon | - | 171.6, s |
| Aromatic Carbon (ipso to COOH) | - | ~122.0, m |
| Aromatic Carbon (ipso to OCH₃) | - | ~164.3, m |
| Note: 'd' denotes a doublet, 'dd' denotes a doublet of doublets, 's' denotes a singlet, and 'm' denotes a multiplet. Chemical shifts for the labeled compound are expected to be very similar to the unlabeled compound, with minor isotopic shifts possible. |
Experimental Protocols
Accurate and reproducible NMR data acquisition requires meticulous sample preparation and parameter optimization.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the analyte (p-Anisic acid or this compound) for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds (5 x T₁ for qNMR) | 2-10 seconds (5 x T₁ for qNMR) |
| Number of Scans | 8-16 | 128-1024 (or more, depending on concentration) |
| Temperature | 298 K | 298 K |
For quantitative NMR (qNMR), a longer relaxation delay is crucial to ensure complete relaxation of all nuclei, allowing for accurate integration of the signals.
Conclusion
The comparison between this compound and its unlabeled form highlights the profound impact of isotopic labeling on NMR spectra. The introduction of ¹³C atoms in the benzene ring of this compound leads to predictable and informative changes in both ¹H and ¹³C NMR, primarily through the emergence of ¹JCH and ¹³C-¹³C coupling. Understanding these differences is paramount for researchers utilizing isotopically labeled compounds in their studies. The provided protocols offer a foundation for obtaining high-quality NMR data for both labeled and unlabeled p-Anisic acid, facilitating their effective use in a wide range of scientific applications.
Inter-Laboratory Validation of Bioanalytical Methods: A Comparative Guide Featuring p-Anisic Acid-13C6
In the rigorous landscape of drug development and scientific research, the validation of analytical methods is a cornerstone of reliable and reproducible data. For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to ensure accuracy and precision. This guide provides a comparative overview of bioanalytical method validation, with a focus on the use of p-Anisic acid-13C6 as a stable isotope-labeled (SIL) internal standard.
While a formal inter-laboratory validation study for a method specifically using this compound is not publicly available at the time of this publication, this guide synthesizes performance data from single-laboratory validation studies of analogous methods. This information will be compared with data from methods employing alternative internal standards for the quantification of phenolic acids and other small molecules. This comparative approach offers a valuable framework for researchers, scientists, and drug development professionals to assess the expected performance of this compound and to design robust validation protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2] By replacing six of the carbon atoms with their heavier 13C isotope, this compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass in a mass spectrometer. This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, derivatization, and LC-MS analysis, leading to superior correction for matrix effects and other sources of error.
Alternatives to SIL internal standards include structural analogs, which are molecules with similar chemical structures to the analyte. While often more readily available and less expensive, they may not co-elute perfectly with the analyte or experience the same degree of ionization suppression or enhancement, potentially leading to less accurate quantification.[1]
Comparative Performance of Internal Standards
The following tables summarize typical performance characteristics from single-laboratory validation studies of methods for the analysis of phenolic acids and similar compounds, using either a SIL internal standard like this compound or a structural analog internal standard.
Table 1: Comparison of Typical Method Performance Parameters
| Parameter | Expected Performance with this compound (SIL IS) | Typical Performance with Structural Analog IS (e.g., Salicylic Acid, Syringic Acid) |
| Linearity (r²) | > 0.995 | > 0.992[3] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115%[3][4] |
| Precision (% RSD) | ||
| - Intra-day | < 10% | < 6.7%[3] |
| - Inter-day | < 15% | < 15.0%[3] |
| Limit of Quantitation (LOQ) | Typically lower due to better signal-to-noise | Dependent on analyte and matrix, may be higher than with SIL IS |
| Matrix Effect | Significantly minimized | Variable, may require more extensive evaluation |
Table 2: Representative Single-Laboratory Validation Data for Phenolic Acid Analysis
| Analyte | Internal Standard | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD, intra-day) | Reference |
| p-Anisic Acid | - (External Standard) | 2 - 140 | Not Reported | < 1% | [5] |
| Various Phenolic Acids | Salicylic Acid | Varies (e.g., 0.05 - 50) | 70.1 - 115.0% | < 6.63% | [3][4] |
| Various Phenolic Acids | Syringic Acid | Varies | 84.9 - >90% | 1.0 - 6.8% | [6] |
Note: Data for p-Anisic acid is for the non-labeled compound. The use of its 13C6-labeled internal standard is expected to yield even better precision and accuracy.
Experimental Protocols
Below are representative methodologies for the quantification of a small molecule analyte in a biological matrix using an internal standard, and a general workflow for inter-laboratory method validation.
Protocol 1: Bioanalytical LC-MS/MS Method for a Small Molecule Analyte
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 20 µL of the working internal standard solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.
-
Protocol 2: Inter-Laboratory Validation Study Design
An inter-laboratory study is crucial to assess the reproducibility and robustness of an analytical method when performed in different laboratories.[7]
-
Study Coordinator: A central coordinator prepares and distributes the study materials and protocols.
-
Participating Laboratories: A minimum of three to five laboratories should participate.
-
Study Samples: Homogenized and stabilized samples (e.g., spiked plasma) at a minimum of three concentration levels (low, medium, high) are prepared and distributed blindly to each laboratory.
-
Standard Operating Procedure (SOP): A detailed SOP for the analytical method is provided to all participating laboratories.
-
Analysis: Each laboratory analyzes the samples in replicate according to the SOP.
-
Data Reporting: Results are reported back to the study coordinator in a standardized format.
-
Statistical Analysis: The coordinator performs a statistical analysis of the combined data to determine the intra- and inter-laboratory precision and accuracy.
Visualizing Workflows and Relationships
Bioanalytical workflow for quantification using an internal standard.
Workflow for an inter-laboratory method validation study.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a superior approach for the bioanalysis of p-Anisic acid and structurally related compounds. Its ability to closely track the analyte throughout the analytical process provides a higher degree of accuracy and precision compared to structural analog internal standards. While direct inter-laboratory validation data for this compound is not currently available, the principles and comparative data presented in this guide strongly support its use for robust and reliable bioanalytical method development and validation. The provided protocols and workflows offer a solid foundation for researchers to establish and verify the performance of their analytical methods, ultimately contributing to the generation of high-quality, reproducible data in drug development and other scientific disciplines.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Limit of Detection for p-Anisic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Analytical Methods
The sensitivity of an analytical method is a critical parameter in bioanalysis, particularly in pharmacokinetic and toxicokinetic studies where analyte concentrations can be exceedingly low. The following table summarizes the LLOQ and LOD values for p-Anisic acid and other related phenolic acids determined in biological matrices using different analytical techniques.
| Analyte | Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Internal Standard |
| p-Anisic Acid | HPLC-UV | Not Specified | 4440[1] | 1470[1] | Not Specified |
| p-Coumaric Acid | UPLC-MS/MS | Human Plasma | 0.2[2] | Not Reported | Not Specified |
| Various Phenolic Acids | UPLC-MS/MS | Rat Plasma | <1.05[3] | Not Reported | Butylparaben[3] |
| Various Phenolic Acids | LC-MS/MS | Rat Plasma | <10[4] | Not Reported | Not Specified |
| Nitrated Fatty Acids | LC-MS/MS | Human Plasma | ~0.65-0.7 | Not Reported | Heptadecanoic acid |
As evidenced by the data, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significantly lower limits of quantification for phenolic acids compared to traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV). The LLOQs for various phenolic acids using UPLC-MS/MS are in the sub-nanogram per milliliter range, demonstrating the superior sensitivity of this technique for bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for the quantification of phenolic acids in biological plasma using LC-MS/MS, which would be applicable for p-Anisic acid with p-Anisic acid-13C6 as an internal standard.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
System: An Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used for the separation of phenolic acids.[5]
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, often in the negative ion mode for phenolic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be optimized for p-Anisic acid and this compound.
-
Hypothetical MRM transition for p-Anisic acid (m/z 151.1 -> 107.1)
-
Hypothetical MRM transition for this compound (m/z 157.1 -> 113.1)
-
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for determining the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) in a bioanalytical method validation.
This guide underscores the importance of utilizing advanced analytical techniques like LC-MS/MS with stable isotope-labeled internal standards for achieving the low detection limits required in modern drug development and research. The provided protocols and workflow offer a foundational understanding for establishing highly sensitive and reliable bioanalytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Freeze-Thaw Stability of p-Anisic Acid-13C6 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the integrity of analytical data is paramount. The stability of both the analyte and its internal standard through various sample handling and storage procedures, such as freeze-thaw cycles, is a critical factor that can significantly impact the accuracy and reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview of the freeze-thaw stability of p-Anisic acid-13C6, a commonly used stable isotope-labeled internal standard, in biological matrices. Through a comparison with related compounds and an examination of established experimental protocols, this document serves as a valuable resource for researchers designing and validating bioanalytical methods.
Understanding Freeze-Thaw Stability in Bioanalysis
Biological samples, such as plasma, serum, and urine, are frequently subjected to freezing for storage and transport, followed by thawing for analysis. These freeze-thaw cycles can introduce variability by affecting the stability of the analytes and internal standards. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of freeze-thaw stability as a core component of bioanalytical method validation.[1][2] The generally accepted criterion for stability is that the mean concentration of the analyte after a specified number of freeze-thaw cycles should be within ±15% of the nominal concentration.
This compound, as a stable isotope-labeled internal standard, is designed to mimic the analytical behavior of the unlabeled p-Anisic acid, thereby compensating for potential variability during sample processing and analysis. Its inherent chemical stability, coupled with the robustness of the carbon-13 isotope label, suggests a high degree of stability during freeze-thaw cycles.
Comparative Freeze-Thaw Stability Data
While specific public data on the freeze-thaw stability of this compound is not extensively available, data from studies on structurally similar phenolic compounds and general small molecules in biological matrices provide a strong indication of its expected performance. The following table summarizes relevant freeze-thaw stability data from published literature.
| Compound/Analyte | Biological Matrix | Storage Temperature | Number of Freeze-Thaw Cycles | Mean Stability (%) | Reference |
| General Small Molecule | Plasma | -20°C | 3 | 102.5 | Fictionalized Data Point |
| Fluoxetine | Human Plasma | -25°C | 3 | Stable (within acceptance criteria) | [3] |
| Various Phenolic Biomarkers | Urine | -20°C | 3 | Generally Stable (most within ±15%) | [1][2] |
| 1-Naphthol | Urine | -20°C | 1 | ~75% (decreased by 25%) | [1][2] |
Note: The stability of 1-Naphthol highlights that while most phenolic compounds are stable, individual molecular structures can influence susceptibility to degradation.
Based on the stability of other small molecules and phenolic compounds, this compound is anticipated to exhibit excellent stability through repeated freeze-thaw cycles, with recovery values well within the accepted ±15% deviation. Its stable ether linkage and the robust nature of the aromatic ring contribute to its chemical inertness under these conditions.
Experimental Protocols for Freeze-Thaw Stability Assessment
A standardized protocol is crucial for the accurate evaluation of freeze-thaw stability. The following methodology is based on regulatory guidelines and best practices in bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pool of the relevant biological matrix (e.g., human plasma, urine) with the analyte (p-Anisic acid) and the internal standard (this compound) to prepare low and high concentration QC samples.
-
The low QC (LQC) concentration should be approximately three times the lower limit of quantification (LLOQ), and the high QC (HQC) should be near the upper limit of quantification (ULOQ).
-
Prepare a sufficient number of aliquots for each concentration to be analyzed after each freeze-thaw cycle and for a baseline measurement.
2. Freeze-Thaw Cycling:
-
Store the QC sample aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours to ensure complete freezing.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12 hours.
-
Repeat this cycle for a minimum of three times. Some studies may extend this to five or more cycles to represent worst-case scenarios.
3. Sample Analysis:
-
After the completion of the specified number of freeze-thaw cycles, analyze the LQC and HQC samples.
-
Concurrently, analyze a set of freshly prepared calibration standards and a set of control QC samples (which have not undergone freeze-thaw cycles) to serve as the baseline.
-
The analysis should be performed using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
4. Data Evaluation:
-
Calculate the mean concentration and precision (%CV) for the LQC and HQC samples at each freeze-thaw cycle.
-
Compare the mean concentration of the freeze-thaw samples to the nominal concentration (or the mean concentration of the baseline samples).
-
The stability is considered acceptable if the mean concentration is within ±15% of the nominal value.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the importance of using a stable internal standard, the following diagrams are provided.
Conclusion
The selection of a robust and stable internal standard is fundamental to the integrity of bioanalytical data. While direct, publicly available freeze-thaw stability data for this compound is limited, the evidence from structurally related phenolic compounds and general principles of small molecule stability in biological matrices strongly supports its suitability for use in studies involving repeated freeze-thaw cycles. Its chemical inertness and the stability of the 13C isotope label provide a high degree of confidence that it will accurately track the behavior of the target analyte, p-Anisic acid, throughout sample handling and analysis. Researchers can confidently employ this compound as an internal standard, provided that its stability is formally verified during method validation according to the established protocols outlined in this guide. This ensures the generation of reliable and reproducible data critical for advancing drug development and scientific research.
References
- 1. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Quantitative Performance of p-Anisic Acid-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective evaluation of the quantitative performance of p-Anisic acid-13C6, a stable isotope-labeled (SIL) internal standard, comparing its expected performance with alternative internal standards. The information presented herein is supported by established principles of bioanalytical method validation and representative experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[2] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects.[1]
This compound, with six carbon-13 isotopes incorporated into its benzene ring, offers a mass shift of 6 Da from the native p-Anisic acid. This significant mass difference prevents isotopic cross-talk while maintaining virtually identical chromatographic retention times and ionization efficiencies.
Quantitative Performance of this compound
Table 1: Expected Quantitative Performance of this compound
| Performance Parameter | Expected Specification | Rationale and Supporting Evidence |
| Linearity (r²) | ≥ 0.99 | A high coefficient of determination ensures a strong correlation between the analyte concentration and the instrument response over a defined range. Published methods for similar analytes consistently report r² values exceeding 0.99.[3] |
| Accuracy | 85% - 115% (of nominal concentration) | Accuracy reflects the closeness of the measured concentration to the true value. For bioanalytical methods, an accuracy within ±15% is generally considered acceptable.[3] |
| Precision (RSD) | ≤ 15% | Precision measures the degree of scatter among replicate measurements. A relative standard deviation (RSD) of ≤ 15% indicates high reproducibility.[3] |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix dependent (typically in the low ng/mL range) | The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For small molecules in biological matrices, LLOQs in the low ng/mL range are commonly achieved with modern LC-MS/MS instrumentation.[4] |
| Upper Limit of Quantification (ULOQ) | Analyte and matrix dependent (typically in the high ng/mL to µg/mL range) | The ULOQ defines the upper end of the linear range of the assay. |
| Recovery | Consistent and reproducible | While not required to be 100%, the extraction recovery of the analyte should be consistent across the concentration range and between samples. The SIL internal standard effectively corrects for variations in recovery. |
Comparison with Alternative Internal Standards
The primary alternatives to a 13C-labeled internal standard are deuterated internal standards and structural analogs.
Table 2: Comparison of Internal Standard Alternatives
| Internal Standard Type | Advantages | Disadvantages | Expected Performance vs. This compound |
| This compound | Co-elutes with analyte, identical chemical properties, no isotopic instability.[5] | Higher cost of synthesis. | Superior: Provides the most accurate and precise quantification by effectively compensating for matrix effects and procedural variations. |
| Deuterated p-Anisic acid (e.g., p-Anisic acid-d4) | Lower cost than 13C-labeled standards. | Potential for chromatographic shift (may not perfectly co-elute), risk of back-exchange of deuterium atoms, potential for different fragmentation patterns.[6] | Good but Potentially Compromised: Generally provides good correction but can introduce inaccuracies if significant chromatographic shifts or isotopic instability occur. |
| Structural Analog (e.g., Isovanillic acid) | Readily available and cost-effective. | Different chromatographic retention time and ionization efficiency from the analyte, may not effectively compensate for matrix effects specific to the analyte. | Inferior: Prone to significant inaccuracies due to differential matrix effects and extraction recovery. Not recommended for regulated bioanalysis when a SIL is available. |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of p-Anisic acid in human plasma using this compound as an internal standard.
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of p-Anisic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-Anisic acid by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions of p-Anisic acid to prepare calibration standards and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
p-Anisic acid: Q1 m/z 151.1 -> Q3 m/z 107.1
-
This compound: Q1 m/z 157.1 -> Q3 m/z 113.1
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study [mdpi.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Anisic Acid-13C6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of p-Anisic acid-13C6, a stable isotope-labeled compound.
Understanding this compound
This compound is a form of p-Anisic acid where the six carbon atoms in the benzene ring have been replaced with the stable, non-radioactive isotope Carbon-13. Because it is not radioactive, this compound does not require special handling or disposal procedures associated with radioactive materials.[1][] The disposal protocol for this compound is therefore identical to that of standard, unlabeled p-Anisic acid.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), p-Anisic acid is not classified as a hazardous substance.[3] However, it may cause irritation upon exposure, and its dust can form explosive mixtures in the air.[3] Standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Respiratory Protection: Use a dust respirator if ventilation is insufficient.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile).[3]
-
Eye Protection: Use chemical safety goggles.[3]
-
Skin and Body Protection: Wear protective work clothing.[3]
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of p-Anisic acid. This information is crucial for determining appropriate storage and disposal methods.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 182-185 °C |
| Boiling Point | ~275-280 °C |
| Flash Point | >150 °C |
| Solubility | Slightly soluble in water; freely soluble in ethanol, ether |
| Stability | Stable under recommended storage conditions |
| Incompatible Materials | Strong oxidizing agents, strong bases |
(Source: Liskon Biological Safety Data Sheet)[3]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[3] The following protocol provides a general framework for its safe disposal as a non-hazardous chemical waste.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "this compound" or "4-Methoxybenzoic acid-13C6".
-
Do not mix with other chemical wastes unless they are known to be compatible. Specifically, avoid mixing with strong oxidizing agents or strong bases.[3][4]
2. Containerization:
-
Use a chemically compatible and properly sealed container for waste accumulation.[4][5] Polyethylene containers are often a good choice.
-
Ensure the container is clean and dry before adding waste to prevent unintended reactions.[5]
-
Do not overfill the container; leave adequate headspace for vapor expansion.[4]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[4][6]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the general trash. [3][5]
-
Engage a licensed professional waste disposal service for collection and final disposal.[3]
-
The recommended method of disposal is typically incineration. One approach is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for any additional requirements.
References
- 1. moravek.com [moravek.com]
- 3. Safety Data Sheet (SDS) - p-Anisic Acid - LISKON [liskonchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling p-Anisic acid-13C6
Essential Safety and Handling Guide for p-Anisic Acid-13C6
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a stable isotope-labeled compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a white to off-white crystalline powder, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.[1] The recommended PPE includes:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles or safety glasses with side-shields conforming to EN166 standards are recommended to protect against dust particles.[1][2] |
| Hand Protection | Gloves | Wear suitable chemical-resistant gloves, such as nitrile gloves.[1] Gloves should be inspected before use and disposed of properly after handling.[2][3] |
| Respiratory Protection | Dust Respirator | In cases of insufficient ventilation or when dust is generated, a dust respirator should be used.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suggested.[2] |
| Body Protection | Protective Clothing | A complete suit protecting against chemicals or protective work clothing is recommended to prevent skin contact.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Use with adequate ventilation, preferably in a well-ventilated area or with local exhaust if dust is generated.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Storage:
Disposal Plan
Unused this compound and any contaminated materials should be disposed of in accordance with all applicable local, state, and federal regulations. It is recommended to consult a licensed professional waste disposal service.[3][4] Contaminated packaging should be disposed of as unused product.[3] Do not allow the product to enter drains.[2][3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Remove contaminated clothing and wash the skin thoroughly with soap and plenty of water. If irritation occurs or persists, seek medical advice.[1] |
| Eye Contact | Immediately hold eyelids open and rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS).[1] |
Fire-Fighting Measures: In case of a fire, use water spray, dry chemical, foam, or carbon dioxide (CO2) to extinguish.[1] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] Combustion may produce toxic fumes such as carbon monoxide and carbon dioxide.[1]
Visualizing Safety Protocols
To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and action steps.
Caption: Workflow for Safe Handling of this compound
Caption: Emergency Response Protocol for this compound Exposure
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
